Piperolactam A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
15-hydroxy-14-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c1-20-12-7-10-13-11(17-16(10)19)6-8-4-2-3-5-9(8)14(13)15(12)18/h2-7,18H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGNBPGXVKPRQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C(=O)NC3=CC4=CC=CC=C42)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150083 | |
| Record name | Piperolactam A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Piperolactam A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033060 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
112501-42-5 | |
| Record name | Piperolactam A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112501-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperolactam A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112501425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperolactam A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperolactam A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXQ3T84KLC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Piperolactam A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033060 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
303 - 306 °C | |
| Record name | Piperolactam A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033060 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Piperolactam A: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Piperolactam A, an aristolactam alkaloid of significant interest. The document details its initial discovery, outlines a robust protocol for its isolation and purification from Piper species, summarizes key characterization data, and explores its potential biological activities and mechanisms of action.
Discovery and Natural Occurrence
This compound is a tetracyclic alkaloid first identified and reported in 1988 following its isolation from the roots of the long pepper, Piper longum.[1] It belongs to a class of compounds known as aristolactams and is sometimes referred to as aristolactam FI.[1] While first discovered in the Piperaceae family, this compound and related compounds are also found in other plant families, including Aristolochiaceae (birthwort), Annonaceae (custard apple), and Saururaceae.[1] Its biosynthesis is suggested to originate from aporphine-class precursors.[1]
Isolation of this compound from Piper betle
The following section details a standard laboratory protocol for the extraction and purification of this compound from the leaves of Piper betle. The accompanying workflow diagram provides a visual representation of the process.
Experimental Workflow: Isolation and Purification
Caption: Workflow for the isolation of this compound from Piper betle leaves.
Detailed Experimental Protocol
This protocol is adapted from methodologies described for the isolation of this compound from Piper betle.[2]
-
Plant Material and Extraction :
-
Chromatographic Purification :
-
The crude extract is subjected to column chromatography for purification.[2]
-
Stationary Phase : Silica Gel G 60 is used as the adsorbent.[2]
-
Mobile Phase : A gradient solvent system is employed, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate, concluding with 100% ethyl acetate.[2]
-
Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using Silica G 60 F254 plates.
-
-
Compound Isolation :
-
Fractions containing the target compound are combined and concentrated.
-
The final purification yields this compound as a yellow powder.[2]
-
Quantitative Data and Characterization
The isolation process yields quantifiable amounts of the target compound, which is then characterized using various spectroscopic techniques to confirm its structure and purity.
Table 1: Isolation Yield of this compound from Piper betle
| Parameter | Description | Value | Reference |
| Starting Material | Dried Leaves of Piper betle | 10 kg | [2] |
| Crude Extract Yield | Methanolic Solid Extract | 52.3 g | [2] |
| Final Product Yield | Purified this compound | 1.6 mg | [2] |
Table 2: Spectroscopic Data for Structural Elucidation of this compound
| Technique | Data | Interpretation | Reference |
| FTIR (KBr, cm⁻¹) | 3478, 3185, 2925, 1655, 1384, 1130 | N-H stretch, O-H stretch, C-H sp³ stretch, C=O (amide) stretch, C-N stretch, C-O stretch | [2] |
| Mass Spectrometry | [M-H]⁺: 266.08 | Corresponds to the molecular weight of this compound (265.26 g/mol ) | [2][3] |
| ¹³C-NMR (500 MHz) | 57.4 (CH₃), 172.1 (C=O), multiple sp² carbons | Confirms the presence of a methoxy group, an amide carbonyl, and the aromatic core | [2] |
| ¹H-NMR (500 MHz) | 4.07 (s, 3H, -OCH₃), aromatic protons (7.14-9.40) | Reveals the methoxy group protons and protons attached to the tetracyclic aromatic system | [2] |
| UV Fluorescence | Fluoresces at 254 nm and 356 nm | Characteristic of conjugated aromatic systems | [2] |
Biological Activity and Signaling Pathways
This compound has been investigated for various biological activities, with recent studies highlighting its potential as a novel antibacterial agent.
Inhibition of Aminoacyl-tRNA Synthetases
In silico studies have shown that this compound has the potential to act as an inhibitor of bacterial aminoacyl-tRNA synthetases (aaRS), particularly Leucyl-tRNA synthetase (LeuRS), Threonyl-tRNA synthetase (ThrRS), and Methionyl-tRNA synthetase (MetRS).[2] These enzymes are critical for bacterial survival as they catalyze the attachment of amino acids to their corresponding tRNA molecules, a vital step in protein synthesis.[2] By inhibiting these enzymes, this compound can disrupt protein synthesis, leading to the cessation of bacterial growth.[2]
Proposed Mechanism of Action
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Potential this compound Isolated From Piper betle as Natural Inhibitors of Brucella Species Aminoacyl‐tRNA Synthetase for Livestock Infections: In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C16H11NO3 | CID 3081016 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Piperolactam A: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperolactam A, a naturally occurring aristolactam alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of this compound. Detailed experimental protocols for its isolation are presented, alongside a summary of its mechanism of action. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a tetracyclic alkaloid characterized by a dibenzo[cd,f]indol-4(5H)-one core.[1] Its molecular formula is C₁₆H₁₁NO₃, and it has a molar mass of 265.268 g·mol⁻¹.[1] The systematic IUPAC name for this compound is 1-Hydroxy-2-methoxydibenzo[cd,f]indol-4(5H)-one.[1] It is also known by the synonym Aristolactam FI.[1]
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Identifier/Property | Value | Reference(s) |
| IUPAC Name | 1-Hydroxy-2-methoxydibenzo[cd,f]indol-4(5H)-one | [1] |
| Synonyms | Aristolactam FI | [1] |
| CAS Number | 112501-42-5 | [1] |
| Molecular Formula | C₁₆H₁₁NO₃ | [1] |
| Molar Mass | 265.268 g·mol⁻¹ | [1] |
| Melting Point | 313 °C | [1] |
| Canonical SMILES | COC1=CC2=C3C(NC2=O)=CC2=C(C=CC=C2)C3=C1O | [2] |
Stereochemistry
A critical analysis of the chemical structure of this compound reveals the absence of any chiral centers. The molecule possesses a planar aromatic ring system, and there are no tetrahedral carbon atoms bonded to four different substituents. Consequently, this compound is an achiral molecule and does not have any enantiomers or diastereomers. The single, defined structure represents the molecule in its entirety.
Biological Activity and Mechanism of Action
This compound has been investigated for a range of biological activities, with preliminary studies indicating its potential as an anti-inflammatory and anticancer agent.[3][4] While comprehensive quantitative data from a wide array of assays are still emerging, some studies have begun to elucidate its mechanism of action.
Inhibition of Aminoacyl-tRNA Synthetases
In silico studies have proposed a primary mechanism of action for this compound to be the inhibition of aminoacyl-tRNA synthetases (aaRS).[2] These enzymes play a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. By inhibiting these enzymes, this compound can disrupt protein synthesis in target cells, leading to the cessation of growth and proliferation. Molecular docking studies suggest that this compound has a notable binding affinity for leucyl-tRNA synthetase (LeuRS).[2]
Anticancer and Anti-inflammatory Potential
The disruption of protein synthesis is a key target in cancer therapy. The inhibitory action of this compound on aaRS provides a rationale for its observed cytotoxic effects against some cancer cell lines.[4] Furthermore, its presence in plant extracts with known anti-inflammatory properties suggests that it may contribute to these effects, although the specific molecular targets within inflammatory pathways are yet to be fully elucidated.[3]
Table 2: Summary of Reported Biological Activities of this compound
| Biological Activity | Assay Type | Target/Cell Line | Observed Effect | Reference(s) |
| Antibacterial | In silico molecular docking | Leucyl-tRNA synthetase (LeuRS) | High binding affinity | [2] |
| Anticancer | General citation | Various cancer cell lines | Cytotoxic activity | [4] |
| Anti-inflammatory | General citation | Not specified | Contributes to anti-inflammatory effects of plant extracts | [3] |
Note: Quantitative IC50 values for this compound are not yet widely available in the public domain and represent a key area for future research.
Experimental Protocols
Isolation of this compound from Piper betle
The following protocol details the isolation of this compound from the dried leaves of Piper betle using column chromatography.[2]
Materials:
-
Dried leaves of Piper betle
-
Methanol
-
n-hexane
-
Ethyl acetate
-
Silica gel G 60 for column chromatography
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Extraction: Macerate 10 kg of dried P. betle leaves in 100 L of methanol for 3 days at room temperature.
-
Concentration: Concentrate the methanol extract using a rotary evaporator to yield a crude solid extract.
-
Column Chromatography Setup: Prepare a chromatography column with Silica G 60 as the stationary phase.
-
Gradient Elution: Apply the crude extract to the column and perform gradient elution with a mobile phase starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate to 100% ethyl acetate.
-
Fraction Collection and Analysis: Collect the fractions and monitor the separation using an appropriate analytical technique (e.g., TLC).
-
Isolation and Characterization: Combine the fractions containing this compound and concentrate them to yield the purified compound as a yellow powder. Confirm the identity and purity of the isolated this compound using spectroscopic methods (FTIR, NMR, MS).[2]
Total Synthesis
Signaling Pathway and Logical Relationships
The primary proposed mechanism of action for this compound, the inhibition of aminoacyl-tRNA synthetases, leads to a cascade of downstream effects culminating in the inhibition of cell growth and proliferation. This logical relationship can be visualized as follows:
The following diagram illustrates a generalized workflow for the isolation and identification of this compound from a natural source.
Conclusion and Future Directions
This compound is a promising natural product with a well-defined, achiral chemical structure. Its potential biological activities, particularly in the realms of anticancer and anti-inflammatory research, are beginning to be understood, with the inhibition of aminoacyl-tRNA synthetases emerging as a key mechanism of action. This guide provides a solid foundation for researchers, summarizing the current knowledge and providing detailed experimental protocols for its isolation.
Future research should focus on several key areas:
-
Quantitative Biological Evaluation: A comprehensive screening of this compound against a wide range of cancer cell lines and in various inflammatory models is needed to establish its IC50 values and therapeutic potential.
-
Elucidation of Signaling Pathways: Further studies are required to detail the downstream signaling cascades affected by the inhibition of aaRS and to identify other potential molecular targets.
-
Total Synthesis: The development of an efficient and scalable total synthesis of this compound would facilitate further biological studies and the generation of analogues for structure-activity relationship (SAR) studies.
By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this intriguing natural product.
References
- 1. The Antitumor Activity of Piplartine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential this compound Isolated From Piper betle as Natural Inhibitors of Brucella Species Aminoacyl‐tRNA Synthetase for Livestock Infections: In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory potential of Piper betleoides C. DC., a promising Piper species of Northeast India: in vitro and in vivo evidence and mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Principles from Medicinal Piper (胡椒 Hú Jiāo) Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
A Technical Guide to the Biological Activity Screening of Piperolactam A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the screening methodologies and known biological activities of Piperolactam A, an aristolactam alkaloid found in various Piper species. The information is compiled to assist researchers in drug discovery and development by presenting quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows.
Introduction
This compound is a naturally occurring compound isolated from plants of the Piper genus, notably Piper betle (betel leaf).[1] Its unique aristolactam structure has drawn interest for its potential pharmacological properties. Preliminary research, largely computational, has identified several promising biological activities, including antibacterial and hormonal receptor modulation.[1][2] This document synthesizes the current knowledge on this compound's bioactivity, focusing on the experimental and computational methods used for its evaluation.
Isolation and Characterization of this compound
The primary source for the isolation of this compound is the leaves of Piper betle. A standardized protocol involves solvent extraction followed by chromatographic separation.
Experimental Protocol: Isolation and Characterization
-
Extraction: Dried and powdered leaves of P. betle (e.g., 10 kg) are macerated in a solvent such as methanol (e.g., 100 L) for several days. The resulting mixture is then concentrated using a rotary evaporator to yield a crude solid extract.[1]
-
Chromatographic Separation: The crude extract is subjected to column chromatography.[1]
-
Characterization: The isolated compound is structurally elucidated and confirmed using a combination of spectroscopic techniques:
-
Spectroscopy: UV and IR spectroscopy are used for preliminary functional group identification.[1]
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D NMR spectra are used to determine the precise chemical structure.[1]
-
Mass Spectrometry (MS): MS analysis confirms the molecular weight of the compound. For this compound, a mass spectrum value of [M-H]⁺ 266.08 corresponds to a molecular weight of 265 g/mol .[1]
-
Biological Activity Screening
The biological activities of this compound have been primarily investigated through in silico methods, with some mentions in broader studies of plant extracts. The following sections detail the findings and methodologies for its key potential activities.
In silico studies predict that this compound may function as an antibacterial agent by inhibiting essential bacterial enzymes.
Mechanism of Action: The proposed mechanism is the inhibition of aminoacyl-tRNA synthetases (aaRSs), which are crucial for bacterial protein synthesis. By blocking the function of these enzymes, this compound could halt protein production, leading to the cessation of bacterial growth.[1][3] This makes aaRSs a key target for novel antibiotic discovery.[4]
Experimental Protocol: In Silico Molecular Docking
-
Objective: To predict the binding affinity and interaction mechanism of this compound with bacterial aminoacyl-tRNA synthetases, specifically Threonyl-tRNA synthetase (ThrRS), Leucyl-tRNA synthetase (LeuRS), and Methionyl-tRNA synthetase (MetRS).[1]
-
Software: AutoDock 4.0 is utilized for the docking simulations.[1]
-
Procedure:
-
The 3D structure of this compound is docked into the active sites of the target enzymes (ThrRS, LeuRS, MetRS).
-
Binding affinities (in kcal/mol) and inhibition constants (Ki) are calculated to predict the inhibitory potential.
-
Results for this compound are compared against known inhibitors, such as borrelidin (a positive control for ThrRS) and purpuromycin.[1]
-
-
Visualization: The interactions between this compound and the amino acid residues of the enzymes are visualized using software like BIOVIA Discovery Studio to identify hydrogen bonds and hydrophobic interactions.[1]
In silico results indicate that this compound has a particularly strong binding affinity for Leucyl-tRNA synthetase (LeuRS) compared to the other synthetases tested.[1][3]
Computational studies have explored this compound as a potential non-steroidal contraceptive agent by evaluating its interaction with key hormone receptors.
Mechanism of Action: This activity is predicated on the ability of this compound to bind to and potentially antagonize the estrogen receptor (ER) and progesterone receptor (PgR), which could disrupt normal hormonal signaling required for fertility.
Experimental Protocol: In Silico Receptor Binding Analysis
-
Objective: To determine the binding affinity of this compound towards the estrogen and progesterone receptors.
-
Methodology: Molecular docking simulations are performed to place this compound into the ligand-binding domains of the ER and PgR.
-
Analysis: The binding energy (kcal/mol) and inhibition constant (Ki) are calculated. These values are compared to those of known antagonists to gauge relative potency.
-
Confirmation: Molecular dynamics simulations can be further employed to confirm the stability of the ligand-receptor complex and analyze key interactions, such as hydrogen bonding with specific amino acid residues (e.g., His 524, Leu 346, Thr 347).
In silico models predict that this compound exhibits a strong binding affinity for both estrogen and progesterone receptors, with binding energies superior to some reported antagonists.
The anti-inflammatory and anticancer activities of this compound are less defined and are primarily suggested by its presence in plant extracts that exhibit these properties.
-
Anti-inflammatory: A hydroalcoholic extract of Piper betleoides, which contains this compound among other compounds, was shown to decrease pro-inflammatory cytokines (TNF-α, IL-6) and reduce intracellular ROS in LPS-treated macrophages.[5] However, studies on the isolated compound are needed to confirm its direct contribution to this activity.
-
Anticancer: this compound has been identified as one of the active principles in Piper longum, a plant used in traditional medicine to treat tumors.[6] This suggests potential, but dedicated in vitro cytotoxicity screening of the pure compound against cancer cell lines is required for validation.
Summary of Quantitative Data
The following table summarizes the quantitative data from in silico biological activity screenings of this compound. It is critical to note that these values are predictive and await experimental validation.
| Biological Activity | Target | Method | Parameter | Value | Reference |
| Anti-Fertility | Estrogen Receptor | Molecular Docking | Binding Affinity | -8.9 kcal/mol | [2] |
| Inhibition Constant (Ki) | 0.294 µM | [2] | |||
| Progesterone Receptor | Molecular Docking | Binding Affinity | -9.0 kcal/mol | [2] | |
| Inhibition Constant (Ki) | 0.249 µM | [2] | |||
| Antibacterial | Leucyl-tRNA Synthetase | Molecular Docking | Binding Affinity | Greater than for ThrRS & MetRS | [1][3] |
Conclusion
The biological screening of this compound is an emerging area of research. Current evidence, predominantly from in silico studies, highlights its potential as a lead compound for developing novel antibacterial and non-steroidal anti-fertility agents. The predicted mechanism for its antibacterial effects involves the inhibition of aminoacyl-tRNA synthetases, a validated target for antibiotics. Similarly, its high predicted binding affinity for estrogen and progesterone receptors suggests a potential role in hormonal modulation.
However, a significant gap exists in the experimental validation of these computational predictions. Future research should prioritize in vitro and in vivo studies on the isolated compound to confirm its efficacy and elucidate its precise mechanisms of action, particularly for its suggested anti-inflammatory and anticancer properties. This guide serves as a foundational resource for designing and executing the next phase of research into the therapeutic potential of this compound.
References
- 1. Potential this compound Isolated From Piper betle as Natural Inhibitors of Brucella Species Aminoacyl‐tRNA Synthetase for Livestock Infections: In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential this compound Isolated From Piper betle as Natural Inhibitors of Brucella Species Aminoacyl-tRNA Synthetase for Livestock Infections: In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory potential of Piper betleoides C. DC., a promising Piper species of Northeast India: in vitro and in vivo evidence and mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Principles from Medicinal Piper (胡椒 Hú Jiāo) Plants - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicological Profile of Piperolactam A: A Technical Assessment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piperolactam A, a naturally occurring aristolactam found in various Piper species, has garnered interest for its potential biological activities. However, a comprehensive toxicological profile is essential for any further development as a therapeutic agent. This technical guide provides an initial assessment of the toxicological profile of this compound based on currently available data. This assessment reveals a significant reliance on computational predictions and inferences from structurally related compounds, highlighting critical data gaps that necessitate experimental validation. While in-silico models suggest a profile of lowered toxicity, the structural relationship of this compound to the known human carcinogen, aristolochic acid, warrants a cautious approach and underscores the need for rigorous experimental evaluation of its genotoxic potential.
In-Silico Toxicological Predictions
Computational toxicology provides preliminary insights into the potential hazards of a compound. An in-silico study based on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction methodologies has provided an initial, non-experimental assessment of this compound. The predictions suggest a generally low toxicity profile across several endpoints.
Table 1: Predicted Toxicological Endpoints for this compound (In-Silico Data)
| Toxicological Endpoint | Predicted Outcome | Confidence/Score |
| Cardiac Toxicity (hERG Blockade) | Low risk | 0.025 |
| Liver Toxicity (DILI) | High risk | 0.943 |
| Mutagenicity (AMES Test) | High probability of being mutagenic | 0.81 |
| Carcinogenicity | High probability of being carcinogenic | 0.815 |
| Skin Sensitization | High probability | 0.931 |
| Respiratory Toxicity | High probability | 0.85 |
Source : Publicly available chemical databases with predictive models. It is critical to note that these are computational predictions and not experimental results.
Experimental Protocol: In-Silico Toxicity Prediction
The predictive data presented are typically generated using quantitative structure-activity relationship (QSAR) models. These models are built on large datasets of compounds with known toxicological properties. The general workflow for such a prediction is as follows:
Genotoxicity Profile
While direct experimental genotoxicity data for this compound is scarce, its classification as an aristolactam necessitates a thorough evaluation of its potential to cause genetic damage. Aristolactams are known metabolites of aristolochic acids, which are classified as Group 1 human carcinogens by the IARC.
The genotoxicity of aristolochic acid is well-established and proceeds via metabolic activation. This process involves the reduction of the nitro group to form a cyclic N-acylnitrenium ion, which can then form covalent adducts with DNA purine bases, primarily adenine and guanine. These DNA adducts are mutagenic and lead to A:T to T:A transversions in the TP53 tumor suppressor gene, a characteristic mutational signature found in aristolochic acid-associated cancers.[1][2][3][4][5] Although aristolactams themselves are generally considered to be less genotoxic than their parent aristolochic acids, their formation is a key step in the genotoxic mechanism of action.
Recommended Experimental Protocols for Genotoxicity Assessment
To definitively assess the genotoxicity of this compound, a battery of standard assays is recommended.
Table 2: Recommended Genotoxicity Assays
| Assay | Purpose |
| Bacterial Reverse Mutation Assay (Ames Test) | To detect point mutations (base-pair substitutions and frameshifts). |
| In Vitro Micronucleus Test | To detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects in mammalian cells. |
| In Vivo Micronucleus Test | To assess chromosomal damage in a whole animal system (e.g., rodent hematopoietic cells). |
The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine. The protocol involves exposing these bacterial strains to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver). A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies that can grow on a histidine-deficient medium.
Mammalian cells (e.g., CHO, V79, or TK6) are exposed to a range of concentrations of this compound. Following treatment, the cells are cultured to allow for cell division and the expression of chromosomal damage. The formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis, is then quantified.
Cytotoxicity
There is a lack of publicly available experimental data on the cytotoxic effects of this compound on either cancerous or non-cancerous cell lines. While some review articles allude to the cytotoxic potential of compounds from Piper species, specific IC50 values for this compound are not provided.
Recommended Experimental Protocol for In-Vitro Cytotoxicity
A standard method to determine the cytotoxicity of a compound is the MTT assay.
Acute In-Vivo Toxicity
No experimental data from acute in-vivo toxicity studies for this compound, such as the determination of an LD50 (median lethal dose), are currently available in the public domain.
Recommended Experimental Protocol for Acute Oral Toxicity
A standard approach for acute oral toxicity testing follows the OECD Test Guideline 423 (Acute Toxic Class Method). This method uses a stepwise procedure with a small number of animals per step.
Table 3: Acute Toxic Class Method (OECD 423) Outline
| Step | Procedure |
| 1 | Administer a starting dose (e.g., 300 mg/kg) to a group of 3 animals (typically rats or mice). |
| 2 | Observe animals for 14 days for signs of toxicity and mortality. |
| 3 | Based on the outcome (mortality or no mortality), either decrease or increase the dose for the next group of animals. |
| 4 | Continue the stepwise procedure until the criteria for classifying the substance's toxicity are met. |
Signaling Pathways
There is no direct experimental evidence detailing the effects of this compound on specific cellular signaling pathways. While studies on other Piper alkaloids, such as piperine, have shown modulation of pathways like PI3K/Akt and MAPK, it is scientifically unsound to extrapolate these findings to this compound without specific experimental validation.
Conclusion and Future Directions
This initial toxicological assessment of this compound reveals a significant deficiency in experimental data. The current understanding is primarily based on in-silico predictions, which suggest a potential for mutagenicity and carcinogenicity, and the well-documented toxicity of the structurally related aristolochic acids.
For a comprehensive and reliable toxicological profile, the following experimental investigations are imperative:
-
In-vitro cytotoxicity screening against a panel of both cancerous and non-cancerous human cell lines to determine IC50 values.
-
A complete battery of genotoxicity assays (Ames test, in-vitro and in-vivo micronucleus tests) to definitively assess its mutagenic and clastogenic potential.
-
Acute in-vivo toxicity studies in a rodent model to determine the LD50 and identify potential target organs of toxicity.
-
Mechanistic studies to investigate the effect of this compound on key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.
Until such data are available, the development of this compound for therapeutic applications should proceed with significant caution, particularly concerning its potential for genotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential this compound Isolated From Piper betle as Natural Inhibitors of Brucella Species Aminoacyl‐tRNA Synthetase for Livestock Infections: In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antitumor Activity of Piplartine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperlongumine induces apoptosis via the MAPK pathway and ERK-mediated autophagy in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction of Piperolactam A from Piper longum Roots
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperolactam A, a tetracyclic alkaloid first isolated from the roots of Piper longum (long pepper), has garnered interest within the scientific community.[1] As a member of the aristolactam class of compounds, it shares a structural relationship with aristolochic acid.[1] This document provides a comprehensive protocol for the extraction, isolation, and characterization of this compound from the roots of Piper longum. The methodologies detailed herein are compiled from established procedures for the isolation of aristolactams from various Piper species, offering a robust framework for researchers.
Introduction
Piper longum L., commonly known as long pepper, is a medicinal plant used extensively in traditional medicine.[2] The roots of this plant are a known source of various alkaloids, including piperine, piperlongumine, and the aristolactam, this compound (also known as aristolactam FI).[1][3] Aristolactams are a class of phenanthrene lactams that have been investigated for a range of biological activities. This application note provides a detailed protocol for the extraction and purification of this compound from Piper longum roots, intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.
Materials and Equipment
Plant Material:
-
Dried and powdered roots of Piper longum.
Solvents and Reagents (Analytical or HPLC grade):
-
Methanol
-
Ethanol
-
Chloroform
-
n-Hexane
-
Ethyl acetate
-
Silica gel (for column chromatography, 60-120 mesh)
-
Pre-coated silica gel TLC plates (GF254)
-
Deuterated solvents for NMR (e.g., DMSO-d6, CDCl3)
Equipment:
-
Soxhlet apparatus or large glass vessel for maceration
-
Rotary evaporator
-
Glass chromatography columns
-
Fraction collector (optional)
-
TLC developing tank
-
UV lamp (254 nm and 365 nm)
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
-
Standard laboratory glassware and apparatus
Experimental Protocols
Extraction of Crude Alkaloids
Two primary methods are effective for the initial extraction of alkaloids from Piper longum roots: Soxhlet extraction and maceration.
Method A: Soxhlet Extraction
-
Accurately weigh 200 g of dried, powdered Piper longum root and place it in a cellulose thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 1000 mL of 95% ethanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the solvent to reflux.
-
Continue the extraction for 24 hours.
-
After extraction, allow the solution to cool to room temperature.
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at 40–50 °C to obtain the crude extract.
Method B: Maceration
-
Place 200 g of dried, powdered Piper longum root in a large glass vessel.
-
Add 1000 mL of methanol to the vessel.
-
Seal the vessel and allow it to stand at room temperature for 72 hours, with occasional agitation.[4][5]
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the maceration of the plant residue two more times with fresh methanol to ensure complete extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40–50 °C to yield the crude methanolic extract.
Liquid-Liquid Partitioning for Alkaloid Enrichment
This step aims to separate the alkaloids from other classes of compounds in the crude extract.
-
Dissolve the crude extract (approximately 20 g) in 450 mL of distilled water.[5]
-
Transfer the aqueous solution to a separatory funnel.
-
Perform liquid-liquid extraction by adding 800 mL of chloroform and shaking vigorously.[5]
-
Allow the layers to separate and collect the lower chloroform layer.
-
Repeat the chloroform extraction two more times with 400 mL of chloroform each.
-
Combine the chloroform fractions and dry them over anhydrous sodium sulfate.
-
Filter the dried chloroform solution and concentrate it using a rotary evaporator at 40 °C to obtain the alkaloid-rich chloroform extract.[4][5]
Isolation of this compound by Column Chromatography
The enriched alkaloid fraction is subjected to column chromatography for the isolation of individual compounds.
-
Column Preparation:
-
Prepare a slurry of 160 g of silica gel (60-120 mesh) in n-hexane.
-
Pour the slurry into a glass column (e.g., 8.0 cm internal diameter) and allow it to pack under gravity, ensuring no air bubbles are trapped.[5]
-
-
Sample Loading:
-
Elution:
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate or a chloroform:methanol mixture.[4][5][6] A suggested gradient is as follows:
-
n-hexane:Ethyl Acetate (9:1)
-
n-hexane:Ethyl Acetate (8:2)
-
n-hexane:Ethyl Acetate (7:3)
-
n-hexane:Ethyl Acetate (1:1)
-
100% Ethyl Acetate
-
-
Alternatively, a chloroform:methanol gradient can be used (e.g., 8:1, 4:1, 1:1).[4][5]
-
-
Fraction Collection and Analysis:
-
Further Purification:
Data Presentation
Table 1: Extraction Parameters and Yields (Hypothetical Data Based on Similar Extractions)
| Parameter | Soxhlet Extraction | Maceration |
| Plant Material (g) | 200 | 200 |
| Solvent | 95% Ethanol | Methanol |
| Solvent Volume (mL) | 1000 | 3 x 1000 |
| Extraction Time (hours) | 24 | 72 |
| Temperature (°C) | Reflux | Room Temperature |
| Crude Extract Yield (g) | ~15-20 | ~18-25 |
| Alkaloid-rich Fraction (g) | ~3-5 | ~4-6 |
| This compound Yield (mg) | ~10-20 | ~15-25 |
Table 2: Chromatographic and Spectroscopic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₁NO₃ | [1] |
| Molecular Weight | 265.27 g/mol | [1] |
| TLC Rf Value | ~0.43-0.46 (in Chloroform:Methanol 6:1) | [4][5] |
| Appearance | Yellow powder/crystals | [6] |
| UV λmax | Not specified, but fluoresces under UV | [6] |
| ¹H NMR (DMSO-d₆, δ ppm) | 9.17 (dd), 7.94 (dd), 7.58 (m), 7.13 (s), etc. | [7] |
| ¹³C NMR (DMSO-d₆, δ ppm) | Specific shifts available in literature | [6] |
| Mass Spectrum [M-H]⁺ | 266.08 | [6] |
Mandatory Visualizations
Diagrams
Caption: Workflow for this compound Extraction.
Caption: Purification Cascade for this compound.
Conclusion
The protocol outlined in this application note provides a comprehensive guide for the successful extraction and isolation of this compound from the roots of Piper longum. By following these steps, researchers can obtain a purified sample of this bioactive alkaloid for further pharmacological and drug development studies. The provided workflow diagrams and data tables serve as a quick reference for the experimental process and expected outcomes. It is recommended to perform all procedures in a well-ventilated fume hood and to use appropriate personal protective equipment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isolation and Characterization of Antidermatophytic Bioactive Molecules from Piper longum L. Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioone.org [bioone.org]
- 6. Potential this compound Isolated From Piper betle as Natural Inhibitors of Brucella Species Aminoacyl‐tRNA Synthetase for Livestock Infections: In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Total Synthesis Methods for Piperolactam A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperolactam A, also known as Aristolactam FI, is a naturally occurring aristolactam alkaloid found in various plant species, including those from the Piper (pepper) and Aristolochia genera. This class of compounds has garnered significant interest from the scientific community due to its diverse and potent biological activities, including anti-inflammatory, anti-platelet, and cytotoxic effects against several cancer cell lines. The complex polycyclic structure of this compound presents a notable challenge for synthetic chemists. This document provides detailed application notes and experimental protocols for two distinct and effective total synthesis strategies for this compound, offering a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug development.
Synthetic Strategies Overview
Two primary synthetic routes for this compound are detailed below. The first is a modern approach developed by Reddy and Jeganmohan, utilizing a ruthenium-catalyzed C-H activation and a dehydro-Diels-Alder reaction. The second is a palladium-catalyzed approach developed by Joa and coworkers, featuring a one-pot Suzuki-Miyaura coupling and an aldol condensation cascade.
Diagram of the General Synthetic Approaches
Application Note: Structural Elucidation of Piperolactam A using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperolactam A is a naturally occurring aristolactam alkaloid found in various plant species, including those from the Piper (pepper) and Aristolochia genera.[1] This class of compounds has garnered significant interest due to its diverse biological activities. The precise structural determination of this compound is a critical step in understanding its chemical properties and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful technique for the unambiguous structural elucidation of such natural products.[2][3] This application note provides a detailed overview of the NMR-based methodologies and protocols for the complete structural assignment of this compound.
Data Presentation
The structural elucidation of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The key quantitative data, including ¹H and ¹³C chemical shifts, are summarized below. This data was acquired in CD₃OD.[4]
Table 1: ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) Data for this compound in CD₃OD [4]
| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm (Multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| 1 | 149.5 (C) | - | - | - |
| 2 | 151.4 (C) | - | - | - |
| 3 | 107.0 (CH) | 7.14 (s) | C-1, C-4, C-4a, C-10b | - |
| 3a | 128.5 (C) | - | - | - |
| 4 | 172.1 (C=O) | - | - | - |
| 5 | - | - | - | - |
| 6 | 108.6 (CH) | 7.75 (s) | C-4, C-7a, C-10a, C-10b | - |
| 7 | 128.9 (CH) | 9.40 (m) | C-6, C-8, C-10a | H-8 |
| 8 | 126.2 (CH) | 7.50 (m) | C-7, C-9, C-10a | H-7, H-9 |
| 9 | 129.6 (CH) | 7.50 (m) | C-8, C-10 | H-8, H-10 |
| 10 | 127.5 (CH) | 7.82 (m) | C-9, C-7a | H-9 |
| 10a | 135.5 (C) | - | - | - |
| 10b | 115.8 (C) | - | - | - |
| 10c | 135.6 (C) | - | - | - |
| 1-OH | - | - | - | - |
| 2-OCH₃ | 57.4 (CH₃) | 4.07 (s) | C-2 | - |
| NH | - | - | - | - |
Experimental Protocols
The following protocols outline the key experiments for the structural elucidation of this compound.
Sample Preparation
-
Isolation: this compound is first isolated from its natural source (e.g., Piper betle) using chromatographic techniques such as column chromatography.[4]
-
Sample Purity: The purity of the isolated compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A high-purity sample is crucial for obtaining clean and interpretable NMR spectra.
-
NMR Sample Preparation:
-
Accurately weigh approximately 1-5 mg of purified this compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d₄, CD₃OD). The choice of solvent is critical and should be one in which the compound is fully soluble and which has minimal overlapping signals with the analyte.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool directly into the NMR tube.
-
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion and sensitivity.[5] A standard workflow for data acquisition is as follows:
a) 1D NMR Experiments:
-
¹H NMR (Proton): This is the initial and most fundamental experiment.
-
Pulse Sequence: Standard single-pulse (zg30 or similar).
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Purpose: To determine the number of different proton environments, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (J-coupling).
-
-
¹³C NMR (Carbon-13): Provides information on the carbon skeleton.
-
Pulse Sequence: Standard proton-decoupled (zgpg30 or similar).
-
Spectral Width: ~200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Purpose: To identify the number of unique carbon atoms and their chemical environments (e.g., aliphatic, aromatic, carbonyl).
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): Used to differentiate between CH, CH₂, and CH₃ groups.
-
Pulse Sequences: DEPT-45, DEPT-90, and DEPT-135.
-
Parameters: Similar to ¹³C NMR.
-
Purpose: To determine the multiplicity of each carbon signal, which is crucial for assigning the carbon skeleton.
-
b) 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings through bonds.[6]
-
Pulse Sequence: Standard COSY90 or DQF-COSY.[7]
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
Purpose: To establish spin systems by identifying which protons are coupled to each other, typically over two to three bonds. This helps in assembling molecular fragments.
-
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC: Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[6][8]
-
Pulse Sequence: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
¹H Spectral Width (F2): Same as ¹H NMR.
-
¹³C Spectral Width (F1): Same as ¹³C NMR.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
Purpose: To definitively assign the proton signal to its corresponding carbon atom.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[6][8]
-
Pulse Sequence: Standard HMBC (e.g., hmbcgpndqf).
-
Parameters: Similar to HSQC.
-
Long-Range Coupling Delay (d6): Optimized for a J-coupling of ~8 Hz to observe 2- and 3-bond correlations.
-
Purpose: To connect the molecular fragments identified from COSY data. It is particularly useful for identifying connections across quaternary carbons and heteroatoms.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: Identifies protons that are close in space (through-space correlation).
-
Pulse Sequence: Standard NOESY (e.g., noesyesgpph).
-
Mixing Time (d8): 300-800 ms.
-
Parameters: Similar to COSY.
-
Purpose: To determine the relative stereochemistry and 3D conformation of the molecule by identifying protons that are spatially proximate, regardless of their through-bond connectivity.
-
Visualizations
Experimental Workflow
The logical flow of experiments for the structural elucidation of this compound is depicted below.
Caption: Workflow for the structural elucidation of this compound.
Key 2D NMR Correlations for this compound
The following diagram illustrates the logical relationships between different NMR experiments and the structural information they provide for this compound.
Caption: Logic diagram of 2D NMR data interpretation for structure assembly.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential this compound Isolated From Piper betle as Natural Inhibitors of Brucella Species Aminoacyl‐tRNA Synthetase for Livestock Infections: In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. youtube.com [youtube.com]
Application Note: High-Resolution Mass Spectrometry for the Analysis of Piperolactam A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperolactam A is a tetracyclic aristolactam alkaloid first isolated from Piper longum (long pepper) and found in various plant families, including Piperaceae (pepper) and Aristolochiaceae.[1] Its chemical formula is C16H11NO3 with a molar mass of 265.268 g·mol−1.[1][2] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. Studies have demonstrated its potential as an anti-inflammatory, anticancer, and antibacterial agent.[3][4] Specifically, this compound has shown inhibitory effects on Interleukin-6 (IL-6), a key cytokine in inflammatory processes and cancer progression, and potential activity against Brucella species.[3][4]
Given its therapeutic potential, robust analytical methods are essential for the identification, characterization, and quantification of this compound in complex botanical extracts and biological matrices. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful technique perfectly suited for this purpose, offering high sensitivity and selectivity. This application note provides a detailed protocol for the analysis of this compound using High-Resolution Mass Spectrometry (HRMS), focusing on its fragmentation patterns for unambiguous identification.
Experimental Protocols
Sample Preparation: Extraction from Botanical Matrix (e.g., Piper longum roots)
-
Drying and Grinding: Dry the plant material (e.g., roots of Piper longum) at 40°C in a ventilated oven until a constant weight is achieved. Grind the dried material into a fine powder using a laboratory mill.
-
Solvent Extraction: Macerate 10 g of the powdered plant material in 100 mL of methanol at room temperature for 24 hours with continuous agitation.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the residue two more times to ensure complete extraction. Combine the filtrates.
-
Solvent Evaporation: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at 45°C to yield a crude extract.
-
Sample Dilution: Accurately weigh and dissolve the crude extract in a methanol/water (1:1, v/v) solution to a final concentration of 1 mg/mL.
-
Final Filtration: Before injection, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
Liquid Chromatography (LC) Method
-
System: UHPLC/HPLC System
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Re-equilibrate to 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Method
-
System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer or Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[3]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Gas Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
MS Scan Mode:
-
Full Scan (MS1): Mass range m/z 100-500 to detect the precursor ion.
-
Tandem MS (MS/MS): Product ion scan of the target precursor ion (m/z 266.081).
-
-
Collision Energy: Ramped collision energy (e.g., 15-40 eV) to generate a comprehensive fragmentation spectrum.
Data Presentation: Mass Spectral Data
The high-resolution mass spectrum of this compound in positive ESI mode reveals a protonated molecular ion [M+H]⁺ at an m/z of 266.081.[2][3] Tandem mass spectrometry (MS/MS) analysis of this precursor ion produces a characteristic fragmentation pattern crucial for structural confirmation. The primary fragments are summarized below.
| Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Proposed Neutral Loss | Relative Abundance |
| 266.081 | 251.058 | CH₃ (15 Da) | High |
| 266.081 | 223.065 | CO + CH₃ (43 Da) | Medium |
| 266.081 | 195.068 | C₃H₂O₂ (70 Da) | Medium |
| 266.081 | 167.073 | C₄H₄O₃ (100 Da) | High (Often Base Peak)[2] |
Note: The proposed neutral losses are based on theoretical fragmentation pathways and require further detailed structural elucidation for absolute confirmation.
Visualization
Experimental Workflow
Caption: Workflow for this compound analysis.
Hypothetical Signaling Pathway Inhibition
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H11NO3 | CID 3081016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Potential this compound Isolated From Piper betle as Natural Inhibitors of Brucella Species Aminoacyl‐tRNA Synthetase for Livestock Infections: In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-6 Inhibitory Compounds from the Aerial Parts of Piper attenuatum and Their Anticancer Activities on Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-Cancer Cell Line Screening of Piperolactam A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the in vitro anti-cancer activity of Piperolactam A, including IC50 values and detailed signaling pathways, is limited. The following application notes and protocols are based on established methodologies for the evaluation of novel anti-cancer compounds and information available for structurally related natural products. These guidelines are intended to serve as a comprehensive framework for initiating research on this compound.
Introduction
This compound is a naturally occurring alkaloid that has been isolated from plants of the Piper genus. Preliminary in silico studies suggest potential anti-cancer activity through the inhibition of aminoacyl‐tRNA synthetases, which are crucial for protein synthesis and are recognized as targets for anti-cancer drugs.[1] To elucidate the therapeutic potential of this compound, a systematic in vitro screening against a panel of cancer cell lines is essential. These application notes provide a detailed guide for the initial assessment of this compound's anti-proliferative and cytotoxic effects, investigation of its mechanism of action through apoptosis and cell cycle analysis, and exploration of potential signaling pathways involved.
Data Presentation: In Vitro Cytotoxicity of this compound
Quantitative data from in vitro anti-cancer screening is crucial for comparing the potency and selectivity of a compound across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. Below is a template table for summarizing the IC50 values of this compound against a panel of human cancer cell lines.
| Cancer Type | Cell Line | This compound IC50 (µM) | Positive Control IC50 (µM) [e.g., Doxorubicin] |
| Breast Cancer | MCF-7 | Data to be determined | Enter value |
| MDA-MB-231 | Data to be determined | Enter value | |
| Lung Cancer | A549 | Data to be determined | Enter value |
| H1299 | Data to be determined | Enter value | |
| Colon Cancer | HCT116 | Data to be determined | Enter value |
| HT-29 | Data to be determined | Enter value | |
| Prostate Cancer | PC-3 | Data to be determined | Enter value |
| LNCaP | Data to be determined | Enter value | |
| Normal Cells | e.g., MCF-10A | Data to be determined | Enter value |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V-FITC and the loss of membrane integrity using propidium iodide (PI).
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2xIC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. The cell population can be differentiated into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cells treated with this compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle can be quantified using appropriate software.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro anti-cancer screening of this compound.
Hypothesized Signaling Pathway
Based on the mechanism of action of similar natural products, this compound may induce apoptosis and cell cycle arrest through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
References
Application Notes and Protocols: Cell-Based Assays for Evaluating the Anti-inflammatory Effects of Piperolactam A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperolactam A, a naturally occurring phytochemical found in plants of the Piper genus, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory effects.[1][2] These application notes provide a comprehensive guide to utilizing cell-based assays for characterizing the anti-inflammatory activity of this compound. The following protocols and guidelines are designed to enable researchers to investigate the compound's mechanism of action and quantify its effects on key inflammatory mediators and signaling pathways.
Data Presentation
The quantitative data from the described assays can be effectively summarized in the following tables for clear comparison and analysis.
Table 1: Effect of this compound on Cell Viability
| Concentration of this compound (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± SD |
| 1 | Value | ± SD |
| 10 | Value | ± SD |
| 50 | Value | ± SD |
| 100 | Value | ± SD |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated Macrophages
| Treatment | NO Concentration (µM) | % Inhibition | Standard Deviation |
| Control (Unstimulated) | Value | N/A | ± SD |
| LPS (1 µg/mL) | Value | 0 | ± SD |
| LPS + this compound (1 µM) | Value | Value | ± SD |
| LPS + this compound (10 µM) | Value | Value | ± SD |
| LPS + this compound (50 µM) | Value | Value | ± SD |
| LPS + this compound (100 µM) | Value | Value | ± SD |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Unstimulated) | Value ± SD | Value ± SD |
| LPS (1 µg/mL) | Value ± SD | Value ± SD |
| LPS + this compound (1 µM) | Value ± SD | Value ± SD |
| LPS + this compound (10 µM) | Value ± SD | Value ± SD |
| LPS + this compound (50 µM) | Value ± SD | Value ± SD |
| LPS + this compound (100 µM) | Value ± SD | Value ± SD |
Table 4: Densitometric Analysis of Western Blot Results for NF-κB and MAPK Pathway Proteins
| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio | p-ERK/ERK Ratio | p-JNK/JNK Ratio |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | Value | Value | Value | Value | Value |
| LPS + this compound (50 µM) | Value | Value | Value | Value | Value |
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a suitable model for these assays.
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and Griess assays, 24-well plates for ELISA, and 6-well plates for Western blotting) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.[3][4][5]
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.[6][7][8][9][10]
-
Protocol:
Nitric Oxide (NO) Assay (Griess Assay)
This assay quantifies the production of nitrite, a stable metabolite of NO, a key inflammatory mediator.[11][12][13]
-
Protocol:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each sample.[13]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[13]
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.[11][13][14] A standard curve using sodium nitrite should be prepared to determine the nitrite concentration in the samples.
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatants.[15][16][17][18]
-
Protocol:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.[15][16][17][18]
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, incubation with detection antibody, addition of avidin-HRP, and development with a substrate solution.[16][17][18]
-
Measure the absorbance at the recommended wavelength (typically 450 nm).[15][16]
-
Calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Western blotting is used to determine the effect of this compound on the activation of key proteins in inflammatory signaling pathways. The phosphorylation of p65 and IκBα are indicators of NF-κB activation, while the phosphorylation of p38, ERK, and JNK are markers for the MAPK pathway activation.[19][20][21][22][23][24][25]
-
Protocol:
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C.[21]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: The NF-κB signaling pathway in inflammation and potential inhibition by this compound.
References
- 1. Potential this compound Isolated From Piper betle as Natural Inhibitors of Brucella Species Aminoacyl‐tRNA Synthetase for Livestock Infections: In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory potential of Piper betleoides C. DC., a promising Piper species of Northeast India: in vitro and in vivo evidence and mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Nitric Oxide Griess Assay [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. 4.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Piperlongumine induces apoptosis via the MAPK pathway and ERK-mediated autophagy in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Piperine functions as a tumor suppressor for human ovarian tumor growth via activation of JNK/p38 MAPK-mediated intrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Piperolactam A: Application Notes and Protocols for Evaluation as a Non-Steroidal Contraceptive Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperolactam A, an aristolactam alkaloid first isolated from Piper longum (long pepper), has emerged as a promising candidate for a non-steroidal contraceptive agent.[1] In-silico studies suggest that this compound may exert its contraceptive effect through the antagonism of estrogen and progesterone receptors, offering a potential alternative to steroidal contraceptives and their associated side effects. This document provides detailed application notes and standardized protocols to guide the preclinical evaluation of this compound and similar compounds.
Rationale for this compound as a Non-Steroidal Contraceptive
Computational studies have indicated that this compound exhibits a strong binding affinity for both estrogen and progesterone receptors.[2] The proposed mechanism of action involves the inhibition of the normal physiological signaling of these hormones, which are crucial for ovulation, endometrial receptivity, and the maintenance of pregnancy. By acting as an antagonist, this compound may disrupt these processes, thereby preventing conception or implantation. Furthermore, it has been suggested that this compound could down-regulate interleukin levels, potentially interfering with blastocyst adhesion to the uterine endometrium.[3]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from in-silico and limited in-vivo studies.
| Parameter | Value | Method | Reference |
| Binding Affinity (Estrogen Receptor) | -8.9 Kcal/mol | Molecular Docking | [2] |
| Inhibition Constant (Ki) (Estrogen Receptor) | 0.294 µM | Molecular Docking | [2] |
| Binding Affinity (Progesterone Receptor) | -9.0 Kcal/mol | Molecular Docking | [2] |
| Inhibition Constant (Ki) (Progesterone Receptor) | 0.249 µM | Molecular Docking | [2] |
| In-vivo Contraceptive Dose | 2.5mg/kg - 5mg/kg | Rat Model | [3] |
Proposed Signaling Pathway
The contraceptive activity of this compound is hypothesized to result from its antagonistic interaction with estrogen and progesterone receptors, disrupting the normal hormonal signaling required for successful conception and pregnancy.
Figure 1: Proposed signaling pathway of this compound as a contraceptive agent.
Experimental Workflow for Evaluation
The evaluation of a potential non-steroidal contraceptive agent like this compound should follow a structured experimental workflow, from initial in-vitro screening to comprehensive in-vivo studies.
Figure 2: Experimental workflow for contraceptive drug discovery.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the contraceptive potential of this compound. These are standardized methods and should be adapted and optimized for the specific compound and experimental setup.
Protocol 1: In-Vitro Sperm Motility Assessment using Computer-Aided Sperm Analysis (CASA)
Objective: To evaluate the effect of this compound on sperm motility parameters.
Materials:
-
Freshly collected semen sample (human or animal model)
-
Sperm washing medium (e.g., Human Tubal Fluid medium)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
CASA system with a phase-contrast microscope and heated stage (37°C)
-
Analysis slides (e.g., Leja slides)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Sperm Preparation:
-
Allow the semen sample to liquefy at 37°C for 30 minutes.
-
Perform a swim-up or density gradient centrifugation to isolate motile sperm.
-
Wash the sperm pellet with sperm washing medium and resuspend to a final concentration of 10-20 x 10^6 sperm/mL.
-
-
Treatment:
-
Prepare different concentrations of this compound in sperm washing medium. Include a vehicle control (medium with the solvent).
-
Incubate aliquots of the sperm suspension with the various concentrations of this compound and the control for a defined period (e.g., 1, 2, 4 hours) at 37°C.
-
-
CASA Analysis:
-
At each time point, load a small volume (e.g., 5 µL) of the treated and control sperm suspensions onto a pre-warmed analysis slide.
-
Place the slide on the heated stage of the CASA microscope.
-
Analyze multiple fields to assess at least 200 sperm per sample.
-
Record the following parameters:
-
Total motility (%)
-
Progressive motility (%)
-
Curvilinear velocity (VCL)
-
Straight-line velocity (VSL)
-
Average path velocity (VAP)
-
Amplitude of lateral head displacement (ALH)
-
Beat cross frequency (BCF)
-
-
Data Analysis: Compare the motility parameters of the this compound-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant reduction in total and progressive motility would indicate a potential spermicidal or sperm-immobilizing effect.
Protocol 2: In-Vitro Acrosome Reaction Assay using Flow Cytometry
Objective: To determine if this compound induces a premature acrosome reaction in sperm.
Materials:
-
Capacitated sperm suspension (prepared as in Protocol 1, with an additional capacitation step, e.g., incubation in capacitating medium for 3-4 hours)
-
This compound
-
Progesterone or calcium ionophore A23187 (as positive controls for inducing acrosome reaction)
-
Fluorescein isothiocyanate-conjugated Pisum sativum agglutinin (FITC-PSA) or a CD46-FITC antibody
-
Propidium iodide (PI) or another viability stain
-
Flow cytometer
Procedure:
-
Sperm Capacitation and Treatment:
-
Prepare a capacitated sperm suspension.
-
Treat the capacitated sperm with different concentrations of this compound, a vehicle control, and positive controls for 30-60 minutes at 37°C.
-
-
Staining:
-
Add the viability stain (e.g., PI) to each sample to differentiate between live and dead sperm.
-
Fix and permeabilize the sperm (if necessary for the chosen acrosome stain).
-
Add the FITC-conjugated acrosome stain (e.g., FITC-PSA) and incubate in the dark.
-
-
Flow Cytometry Analysis:
-
Acquire data on the flow cytometer, collecting fluorescence signals for both the viability and acrosome stains.
-
Gate on the live sperm population (PI-negative).
-
Within the live population, quantify the percentage of acrosome-intact (FITC-high) and acrosome-reacted (FITC-low) sperm.
-
Data Analysis: Compare the percentage of live, acrosome-reacted sperm in the this compound-treated groups to the control groups. A significant increase in the acrosome-reacted population suggests that the compound may interfere with the sperm's ability to fertilize by causing a premature loss of the acrosome.
Protocol 3: In-Vivo Anti-Fertility Study in a Rodent Model (e.g., Rats)
Objective: To assess the in-vivo efficacy of this compound in preventing pregnancy.
Materials:
-
Sexually mature female and male rats of proven fertility
-
This compound formulation for oral or parenteral administration
-
Vehicle control
-
Vaginal smear equipment (pipettes, microscope slides, microscope)
Procedure:
-
Animal Acclimatization and Estrous Cycle Monitoring:
-
Acclimatize the animals to the housing conditions.
-
Monitor the estrous cycle of the female rats daily by vaginal smear to identify the proestrus stage.
-
-
Dosing:
-
Administer the selected doses of this compound (based on preliminary toxicity and dose-ranging studies) and the vehicle control to groups of female rats for a specified period (e.g., daily for one or more estrous cycles).
-
-
Mating:
-
On the evening of proestrus, house each female rat with a male of proven fertility (2:1 female to male ratio is often used).
-
Confirm mating the next morning by the presence of a vaginal plug or sperm in the vaginal smear (day 1 of pregnancy).
-
-
Post-Coital Treatment (Alternative Protocol):
-
Alternatively, administer this compound for a few days following confirmed mating to assess its effect on implantation.
-
-
Assessment of Pregnancy:
-
Continue to monitor the female rats.
-
On a specific day of gestation (e.g., day 10 or 14), euthanize the animals and examine the uterine horns for the number of implantation sites and viable fetuses.
-
Alternatively, allow the females to go to term and record the number of pups delivered.
-
Data Analysis: Calculate the fertility index (percentage of pregnant females) and the number of implantation sites/fetuses per pregnant female for each treatment group. Compare the results of the this compound-treated groups with the vehicle control group. A significant reduction in the fertility index or the number of offspring indicates anti-fertility activity.
Safety and Toxicology
Preliminary in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on this compound have suggested a favorable drug-likeness profile according to Lipinski's Rule of Five and potentially low toxicity.[2] However, comprehensive in-vivo toxicology studies are essential to evaluate its safety profile before it can be considered for further development. These studies should include acute and chronic toxicity assessments, as well as evaluations of potential effects on major organs.
Conclusion
This compound presents an intriguing profile as a potential non-steroidal contraceptive agent based on in-silico evidence. The protocols outlined in this document provide a framework for the systematic in-vitro and in-vivo evaluation of its efficacy and mechanism of action. Further research is warranted to validate these computational findings through rigorous experimental testing and to fully characterize the safety and contraceptive potential of this compound.
References
Application Notes and Protocols for Anti-Platelet Aggregation Assays Using Piperolactam A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperolactam A, an aristolactam alkaloid isolated from the stem of Piper taiwanense, has been identified as a constituent with anti-platelet aggregation properties. This document provides detailed application notes and protocols for evaluating the inhibitory activity of this compound on platelet aggregation in vitro. The primary method described is Light Transmission Aggregometry (LTA), the gold-standard for platelet function testing.[1][2] These guidelines are intended to assist researchers in the screening and characterization of this compound and related compounds for potential development as anti-thrombotic agents.
While specific inhibitory concentration (IC₅₀) values for this compound are not yet widely published, initial studies have shown that at a concentration of 100 µg/mL, it can exhibit nearly complete inhibition of platelet aggregation induced by agonists such as arachidonic acid (AA) or collagen.[3] Further dose-response studies are recommended to determine the precise IC₅₀.
Data Presentation: Inhibitory Effects of Piper taiwanense Constituents on Platelet Aggregation
The following table summarizes the known anti-platelet aggregation activity of compounds isolated from Piper taiwanense. This data provides a comparative basis for the evaluation of this compound.
| Compound | Agonist | Concentration for near complete inhibition (µg/mL) | IC₅₀ (µM) |
| This compound | AA, Collagen | 100 | Not Reported |
| Piperolactam B | AA, Collagen | 100 | Not Reported |
| Piperolactam C | AA, Collagen | Not Reported | Not Reported |
| Piperolactam E | AA, Collagen | 100 | Not Reported |
| 4-allylcatechol | AA | Not Reported | 9.9 |
| Eugenol | AA | Not Reported | 20.2 |
Data extracted from Chen et al., Planta Medica, 2004.[3][4]
Signaling Pathways in Platelet Aggregation
Platelet aggregation is a complex process involving multiple signaling pathways. Common agonists like collagen and arachidonic acid (AA) trigger these cascades, leading to platelet activation, shape change, and aggregation. Piperine, a related compound, has been shown to inhibit platelet aggregation by targeting cytosolic phospholipase A2 (cPLA2) and thromboxane A2 (TXA2) synthase.[5][6] The diagram below illustrates a simplified overview of the arachidonic acid pathway in platelet aggregation, a potential target for this compound.
Caption: Hypothesized inhibition of the arachidonic acid pathway by this compound.
Experimental Protocols
The following is a detailed protocol for assessing the anti-platelet aggregation activity of this compound using Light Transmission Aggregometry (LTA).
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
Human whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least two weeks.
-
Vacutainer tubes containing 3.2% or 3.8% sodium citrate anticoagulant.
-
Refrigerated centrifuge.
-
Plastic Pasteur pipettes.
-
15 mL conical tubes.
Procedure:
-
Draw whole blood into sodium citrate tubes using a wide-bore needle to prevent premature platelet activation.[1]
-
To obtain Platelet-Rich Plasma (PRP) , centrifuge the whole blood at 200 x g for 10 minutes at room temperature with the brake off.[7]
-
Carefully collect the upper, straw-colored PRP layer using a plastic Pasteur pipette and transfer it to a fresh 15 mL conical tube. Avoid disturbing the buffy coat layer.
-
To obtain Platelet-Poor Plasma (PPP) , centrifuge the remaining blood at a higher speed, 2,500 x g for 15 minutes at room temperature.[8]
-
Collect the supernatant (PPP) and transfer it to a separate tube. The PPP will be used to set the 100% light transmission baseline in the aggregometer.
-
Allow the PRP to rest at room temperature for at least 30 minutes before use. All assays should be performed within 4-6 hours of blood collection.[3]
Light Transmission Aggregometry (LTA) Assay
Materials:
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes and stir bars.
-
Micropipettes.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in saline).
-
Platelet agonist (e.g., Arachidonic Acid, Collagen, ADP).
-
PRP and PPP from the previous step.
-
Saline or appropriate buffer.
Experimental Workflow:
Caption: Step-by-step workflow for the LTA anti-platelet aggregation assay.
Procedure:
-
Aggregometer Setup: Turn on the aggregometer and allow it to warm up to 37°C. Calibrate the instrument by placing a cuvette with PPP to set 100% light transmission and a cuvette with PRP to set 0% light transmission.
-
Sample Preparation:
-
For each assay, place a stir bar into an aggregometer cuvette.
-
Pipette an appropriate volume of PRP (e.g., 250-450 µL, depending on the instrument) into the cuvette.
-
Add a small volume of the this compound solution to achieve the desired final concentration (e.g., start with a range including 100 µg/mL). For the control, add the same volume of the vehicle (e.g., DMSO diluted in saline).
-
-
Incubation: Place the cuvette in the heating block of the aggregometer. Allow the sample to incubate at 37°C for 3-5 minutes with continuous stirring (typically 900-1200 rpm).[5]
-
Initiate Aggregation: Add the platelet agonist (e.g., collagen at a final concentration of 1-5 µg/mL or arachidonic acid at 100 µM) to the cuvette to induce aggregation.
-
Data Recording: Record the change in light transmission for 5-10 minutes. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
-
Data Analysis: The percentage of aggregation is calculated relative to the control (vehicle-treated) sample. The percentage of inhibition can be calculated using the following formula:
% Inhibition = [1 - (Max Aggregation of Test Sample / Max Aggregation of Control)] x 100
-
Dose-Response Curve: To determine the IC₅₀ value, perform the assay with a range of this compound concentrations and plot the percent inhibition against the logarithm of the concentration.
Conclusion
This document provides a comprehensive protocol for the evaluation of this compound as an anti-platelet aggregation agent. By utilizing the standardized Light Transmission Aggregometry method, researchers can obtain reliable and reproducible data. The provided information on related compounds and potential signaling pathways offers a solid foundation for further mechanistic studies. It is recommended to perform full dose-response characterization to establish a definitive IC₅₀ for this compound and to explore its effects using different platelet agonists to understand its specificity and mechanism of action.
References
- 1. Thieme E-Books & E-Journals - Planta Medica / Issue [thieme-connect.com]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Piperine inhibits the activities of platelet cytosolic phospholipase A2 and thromboxane A2 synthase without affecting cyclooxygenase-1 activity: different mechanisms of action are involved in the inhibition of platelet aggregation and macrophage inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new aristolactam alkaloid and anti-platelet aggregation constituents from Piper taiwanense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals - Planta Medica / Issue [thieme-connect.com]
Troubleshooting & Optimization
Improving Piperolactam A yield from natural product extraction
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the yield of Piperolactam A from natural product extractions.
Experimental Protocol: Isolation of this compound from Piper betle
This protocol is a generalized methodology based on established research for the extraction and isolation of this compound.[1] Researchers should adapt and optimize these parameters based on their specific plant material and laboratory conditions.
1. Preparation of Plant Material:
-
Source: Dried leaves of Piper betle (10 kg).[1]
-
Processing: The dried leaves should be ground into a coarse powder to increase the surface area for solvent penetration.
2. Maceration (Solvent Extraction):
-
Solvent: Methanol (100 L).[1] Alcohols like methanol and ethanol are considered effective solvents for both free and salt forms of alkaloids.[2]
-
Procedure: The powdered plant material is soaked in methanol for a period of 3 days at room temperature.[1] The mixture should be agitated periodically to ensure efficient extraction.
-
Rationale: Maceration is a simple and effective technique for extracting thermolabile compounds, as it avoids the use of heat which can cause degradation.[3]
3. Concentration:
-
Method: The methanol solvent is filtered from the plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator.
-
Result: This process yields a crude solid extract. In one documented experiment, 10 kg of dried leaves produced 52.3 g of crude extract.[1]
4. Chromatographic Purification:
-
Technique: Column chromatography is the primary method for isolating this compound from the complex crude extract.[1]
-
Stationary Phase: Silica gel G 60 is a commonly used adsorbent.[1][2]
-
Mobile Phase (Initial Fractionation): A gradient solvent system is employed, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate, finishing with 100% ethyl acetate.[1] This separates the crude extract into multiple fractions based on polarity.
-
Mobile Phase (Sub-fraction Purification): Fractions identified as containing this compound (monitored by Thin Layer Chromatography - TLC) are further purified. For instance, a subsequent column may use a gradient from 100% water to 100% methanol.[1] A final polishing step might involve another column with a gradient from n-hexane to chloroform.[1]
-
Final Product: After successive purification steps, pure this compound is obtained as a yellow powder.[1] A reported yield from 52.3 g of crude extract was 1.6 mg of pure this compound.[1]
Data Presentation: Extraction & Purification Parameters
Table 1: Example Extraction and Purification Data for this compound from Piper betle
| Parameter | Value | Source |
| Starting Material | 10 kg (Dried Leaves) | [1] |
| Extraction Solvent | 100 L (Methanol) | [1] |
| Extraction Method | Maceration (3 days) | [1] |
| Crude Extract Yield | 52.3 g | [1] |
| Primary Chromatography | Silica Gel G 60 | [1] |
| Primary Mobile Phase | Gradient: n-hexane to ethyl acetate | [1] |
| Final Purified Yield | 1.6 mg | [1] |
Table 2: General Parameters for Optimizing Alkaloid Extraction
| Parameter | Options & Considerations | Rationale |
| Solvent Choice | Methanol, Ethanol, Chloroform, Ethyl Acetate, Acidified Water | Solvent polarity should match the target alkaloid. Alcohols are versatile, while acidified water extracts alkaloid salts.[2][4] |
| Extraction Time | Hours to Days | Longer times can increase extraction but may also co-extract more impurities or lead to degradation.[5] |
| Temperature | Room Temperature to ~70°C | Higher temperatures can increase solubility and diffusion but risk degrading thermolabile compounds.[4][5] |
| Solvent/Solid Ratio | e.g., 3:1 to 10:1 (mL/g) | A higher ratio can improve extraction efficiency by increasing the concentration gradient, but also increases solvent cost and processing time.[5] |
| Particle Size | Coarse to Fine Powder | Finer particles have a larger surface area, which generally improves extraction efficiency.[4] |
Visualized Workflows and Relationships
Caption: Experimental workflow for this compound extraction.
Caption: Key experimental factors influencing final yield.
Troubleshooting Guide
Q1: My final yield of pure this compound is extremely low or zero. What went wrong?
A1: Low yield is a common challenge in natural product extraction due to the low concentration of target compounds in the raw material.[6] A systematic check is required.
Caption: Troubleshooting decision tree for low yield.
Q2: My crude extract is a dark green, sticky tar. How can I clean it up before column chromatography?
A2: The green color is due to chlorophyll, which can interfere with silica gel chromatography. You can perform a liquid-liquid partition. After dissolving your crude extract in a methanol/water mixture, you can wash it with a nonpolar solvent like hexane. The highly nonpolar chlorophyll will move to the hexane layer, while the more polar this compound remains in the methanolic layer. This significantly cleans up the sample before loading it onto a column.
Q3: My compound is not separating well on the silica column. The spots are streaking on the TLC plate.
A3: Streaking often indicates that the compound is too polar for the solvent system, is interacting too strongly with the silica, or the sample is overloaded.
-
Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
-
Add a Modifier: For basic compounds like alkaloids, adding a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase can neutralize acidic sites on the silica gel, leading to sharper peaks and less streaking.
-
Check Sample Acidity: this compound has acidic and basic functional groups. If the compound is in a salt form, it may streak. Ensure the sample is fully dissolved and neutralized before loading.
Q4: I've isolated a yellow powder, but how can I confirm it is this compound and determine its purity?
A4: A combination of analytical techniques is required for confirmation and quantification.
-
Identification:
-
Quantification and Purity:
-
High-Performance Liquid Chromatography (HPLC): An HPLC method with a UV detector is a standard way to assess purity. A pure sample will show a single major peak. By comparing the peak area to a standard curve of known concentrations, you can quantify the amount.
-
High-Performance Thin-Layer Chromatography (HPTLC): This can also be used for quantification and is effective for routine analysis of plant extracts.[8]
-
Frequently Asked Questions (FAQs)
Q: What are the biggest challenges in alkaloid extraction? A: The primary challenges include the low concentrations of alkaloids in raw plant materials, the chemical complexity of the plant matrix which causes interference, and the diverse chemical properties of different alkaloids, making a single extraction protocol universally effective.[6] Additionally, issues like thermal degradation and high solvent costs can be problematic.[2]
Q: Which modern extraction techniques can improve yield? A: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Pressurized Liquid Extraction (PLE) can improve efficiency. UAE uses ultrasonic waves to enhance solvent penetration, while PLE uses high pressure to maintain solvents in a liquid state above their boiling points, increasing solubility and diffusion rates.[3][4] These methods can reduce extraction time and solvent consumption.[4]
Q: How stable is this compound during extraction and storage? A: While specific stability data for this compound is not widely published, related alkaloids can be susceptible to degradation from heat, UV light, and highly acidic or basic conditions.[9][10] It is recommended to use non-thermal extraction methods where possible, protect extracts from light, and store purified compounds at low temperatures (e.g., 4°C or -20°C) in a dry, dark environment to maximize stability.[11]
Q: Can I use a different plant from the Piper genus? A: Yes, this compound and related aristolactam alkaloids are found in various plants, including those in the Piperaceae (pepper), Aristolochiaceae (birthwort), and Annonaceae (custard apple) families.[7] However, the concentration of the compound and the profile of co-occurring alkaloids will vary significantly, requiring the adaptation and re-optimization of the extraction and purification protocol.
References
- 1. Potential this compound Isolated From Piper betle as Natural Inhibitors of Brucella Species Aminoacyl‐tRNA Synthetase for Livestock Infections: In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. japsonline.com [japsonline.com]
- 9. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Piperolactam A Purification Technical Support Center
Welcome to the technical support center for the purification of Piperolactam A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this bioactive compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography purification of this compound.
Issue 1: Low Yield of this compound After Column Chromatography
Q1: My final yield of this compound is significantly lower than expected after silica gel column chromatography. What are the potential causes and solutions?
A1: Low yield is a common issue in natural product isolation. Several factors during your extraction and purification workflow could be contributing to this problem. Here are some potential causes and their corresponding solutions:
-
Incomplete Elution: this compound might be strongly adsorbed to the silica gel and not fully eluting with the chosen solvent system.
-
Solution: After your main fractions have been collected, flush the column with a more polar solvent system (e.g., 5-10% methanol in ethyl acetate) to elute any remaining compound. Monitor the elution with Thin Layer Chromatography (TLC).
-
-
Degradation on Silica Gel: this compound may be sensitive to the acidic nature of standard silica gel, leading to degradation during the purification process.[1]
-
Solution 1: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. This can be done by preparing a slurry of silica gel in your initial mobile phase containing 0.1-1% triethylamine.[1]
-
Solution 2: Consider using an alternative stationary phase like neutral or basic alumina, or Florisil, which may be less harsh on the compound.[1]
-
-
Co-elution with Impurities: If this compound co-elutes with other compounds, subsequent purification steps to remove these impurities can lead to product loss.
-
Solution: Optimize your gradient elution to achieve better separation. A shallower gradient or isocratic elution in the region where this compound elutes can improve resolution.
-
-
Sub-optimal Fraction Collection: The fractions containing this compound may be too dilute to detect easily, leading to their accidental discard.
-
Solution: Concentrate fractions that are expected to contain your compound before running a TLC analysis.[1] Additionally, employing advanced fraction collection techniques can help maximize recovery.
-
Issue 2: Poor Separation of this compound from Impurities
Q2: I'm having trouble separating this compound from other closely related compounds or impurities on the silica column. How can I improve the resolution?
A2: Achieving baseline separation is crucial for obtaining high-purity this compound. If you are experiencing poor separation, consider the following troubleshooting steps:
-
Solvent System Optimization: The polarity of your mobile phase is a critical factor in achieving good separation.
-
Solution: Systematically vary the ratio of your solvents (e.g., n-hexane and ethyl acetate). A small change in the solvent ratio can significantly impact the resolution. Use TLC to rapidly screen different solvent systems before committing to a column run.
-
-
Improper Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation.
-
Solution: Ensure your silica gel is uniformly packed as a slurry. Gently tap the column during packing to settle the stationary phase and eliminate air bubbles. Add a layer of sand on top of the silica to prevent disturbance when adding the solvent.
-
-
Sample Overloading: Loading too much crude extract onto the column will result in broad, overlapping bands.
-
Solution: As a general rule, the amount of crude sample should be about 1-5% of the weight of the silica gel. For difficult separations, use a smaller load.
-
-
Flow Rate: A flow rate that is too high will not allow for proper equilibrium between the stationary and mobile phases, leading to decreased resolution.
-
Solution: Reduce the flow rate of the mobile phase to allow for better separation.
-
Frequently Asked Questions (FAQs)
Q3: What is the best way to load my crude this compound extract onto the silica gel column?
A3: Proper sample loading is essential for a successful separation. There are two main methods:
-
Wet Loading: Dissolve your crude extract in a minimal amount of the initial mobile phase solvent.[2] If the solubility is low, you can use a slightly more polar solvent, but keep the volume to an absolute minimum.[2] Carefully apply the dissolved sample to the top of the column bed.[2]
-
Dry Loading: If your sample has poor solubility in the mobile phase, dry loading is recommended.[2] Dissolve your extract in a suitable solvent (e.g., methanol or chloroform), add a small amount of silica gel (2-3 times the weight of your extract), and evaporate the solvent completely to obtain a free-flowing powder.[2] Carefully add this powder to the top of your packed column.[2]
Q4: My purified this compound won't crystallize. What can I do?
A4: Crystallization can be a challenging final step. If you are having trouble obtaining crystals, here are some suggestions:
-
Purity: The most common reason for crystallization failure is the presence of impurities.
-
Solution: Re-purify the sample using column chromatography or consider preparative HPLC for higher purity.
-
-
Solvent Selection: The choice of solvent is critical for crystallization.
-
Solution: Try a variety of solvents with different polarities. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature and more soluble at higher temperatures. You can also try solvent-antisolvent systems, where your compound is soluble in one solvent and insoluble in the other. Slowly add the antisolvent to a saturated solution of your compound in the soluble solvent.
-
-
Inducing Crystallization: Sometimes, a supersaturated solution needs a nudge to start crystallizing.
-
Solution 1: Scratch the inside of the glass flask with a glass rod at the meniscus of the solution.
-
Solution 2: Add a seed crystal of pure this compound if you have one.
-
Solution 3: Cool the solution slowly. Rapid cooling often leads to the formation of an oil or amorphous solid.
-
Q5: How can I monitor the purification of this compound during column chromatography?
A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring your column.
-
Procedure:
-
Collect fractions of a fixed volume (e.g., 10-20 mL).
-
Spot a small amount of each fraction onto a TLC plate.
-
Develop the TLC plate in a solvent system that gives a good separation of this compound from impurities (this is often the same or a slightly more polar system than your column's mobile phase).
-
Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., sulfuric acid solution followed by heating).
-
Combine the fractions that contain pure this compound.
-
Quantitative Data Summary
The following table summarizes typical parameters for the purification of this compound from a crude plant extract. Please note that these values are illustrative and may vary depending on the starting material and experimental conditions.
| Parameter | Typical Value | Notes |
| Starting Material | 100 g dried plant material | e.g., Piper betle leaves |
| Crude Extract Yield | 5-10 g | After solvent extraction and evaporation |
| Silica Gel for Column | 200-500 g | 20-50 times the weight of the crude extract |
| Initial Mobile Phase | 100% n-Hexane | To elute non-polar impurities |
| Elution Gradient | n-Hexane:Ethyl Acetate (9:1 to 1:1) | Gradual increase in polarity |
| Pure this compound Yield | 10-50 mg | Highly dependent on the concentration in the starting material |
| Purity (by HPLC) | >95% | After one or two column purifications |
Detailed Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Column Chromatography
-
Weigh the required amount of silica gel 60 (230-400 mesh) into a beaker.
-
Prepare the initial mobile phase (e.g., n-hexane:ethyl acetate 95:5) and add 0.5% (v/v) of triethylamine.
-
Create a slurry by adding the basic mobile phase to the silica gel.
-
Stir the slurry for 15-20 minutes to ensure thorough mixing and deactivation.
-
Pack the column with the deactivated silica slurry.
Protocol 2: Dry Loading of Crude Extract
-
Dissolve the crude plant extract (e.g., 1 g) in a suitable solvent like methanol or chloroform (e.g., 10-20 mL).
-
Add silica gel (e.g., 2-3 g) to the solution and mix to form a slurry.
-
Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully layer the silica-adsorbed sample onto the top of the prepared column.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
Technical Support Center: Optimization of HPLC Mobile Phase for Piperolactam A Separation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of Piperolactam A.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?
A common starting point for the reversed-phase HPLC analysis of alkaloids like this compound is a gradient elution using a mixture of water and an organic solvent, such as acetonitrile or methanol. It is crucial to use high-purity solvents (HPLC or LC-MS grade) to avoid baseline noise and ghost peaks. A typical gradient might run from a low to a high concentration of the organic solvent. The aqueous phase should be acidified to improve peak shape.
Q2: Why is adjusting the mobile phase pH important for this compound?
This compound is a basic compound containing a nitrogen atom. The pH of the mobile phase dictates the ionization state of the analyte, which significantly affects its retention and peak shape[1][2][3]. At a mid-range pH, basic compounds can interact strongly with acidic residual silanol groups on the silica surface of the column, leading to significant peak tailing[4][5][6]. By lowering the mobile phase pH (typically to between 2 and 4), both the this compound molecule (protonated) and the silanol groups (neutralized) are kept in a consistent charge state, minimizing these undesirable secondary interactions and resulting in sharper, more symmetrical peaks[4][5].
Q3: Should I use acetonitrile or methanol as the organic modifier?
Both acetonitrile and methanol are common organic solvents for reversed-phase HPLC.
-
Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its better UV transparency at low wavelengths[7].
-
Methanol is a more cost-effective alternative and can sometimes offer different selectivity, which might be advantageous for resolving this compound from other closely related impurities[7].
The choice between them can be a key parameter to adjust during method development to optimize selectivity (α)[1].
Q4: When should I use a gradient elution versus an isocratic elution?
-
Isocratic elution (constant mobile phase composition) is suitable for simple mixtures where all compounds of interest elute within a reasonable time frame with good resolution.
-
Gradient elution (mobile phase composition changes over time) is generally recommended for complex samples containing compounds with a wide range of polarities, such as plant extracts[2][3]. For separating this compound from a crude extract, a gradient elution is almost always necessary to achieve good resolution for all components while keeping the analysis time reasonable[3].
Troubleshooting Guide
Issue 1: Poor Peak Shape (Peak Tailing)
Q: My this compound peak is showing significant tailing. What are the possible causes and solutions?
Peak tailing is a common issue when analyzing basic compounds like this compound and is often caused by secondary interactions with the stationary phase[4][5].
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Silanol Interactions | The primary cause of tailing for basic compounds[4][5]. Lower the mobile phase pH to 2.5-3.5 using an additive like formic acid or trifluoroacetic acid (TFA) to protonate the silanol groups and minimize interactions[5]. |
| Column Overload | Injecting too much sample can saturate the column[8]. Reduce the injection volume or dilute the sample and reinject. |
| Column Contamination or Voids | Contaminants at the head of the column can distort peak shape. Try flushing the column with a strong solvent or, if a void has formed, replace the column[8][9]. Using a guard column can help protect the analytical column[1]. |
| Extra-Column Effects | Excessive tubing length or volume between the injector, column, and detector can cause band broadening[8][10]. Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID) to minimize dead volume[8]. |
Troubleshooting Workflow for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing issues.
Issue 2: Poor Resolution
Q: this compound is co-eluting with another peak. How can I improve the resolution?
Resolution (Rs) should ideally be greater than 1.5 for baseline separation[1]. Improving resolution involves optimizing column efficiency (N), selectivity (α), or the retention factor (k').
Strategies to Improve Resolution:
| Parameter to Change | Method | Expected Outcome |
| Selectivity (α) | Change the organic solvent (e.g., switch from acetonitrile to methanol). Adjust the mobile phase pH. | Alters the relative retention of the two peaks, which is often the most effective way to achieve separation[1]. |
| Retention Factor (k') | Decrease the percentage of organic solvent in the mobile phase (for reversed-phase). | Increases retention time for all peaks, potentially providing more time for separation to occur[1][2]. |
| Efficiency (N) | Use a column with smaller particles (e.g., 3.5 µm instead of 5 µm). Use a longer column. Lower the flow rate. | Creates narrower, sharper peaks, which are easier to resolve[1][2]. |
HPLC Resolution Optimization Workflow
Caption: Step-wise workflow for improving HPLC peak resolution.
Issue 3: Unstable Retention Times
Q: The retention time for this compound is drifting between injections. What could be the cause?
Retention time instability can compromise the reliability of your method.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poor Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. This may require a longer post-run equilibration time[11]. |
| Mobile Phase Composition Change | If preparing the mobile phase online, ensure the pump's mixing performance is accurate. Manually preparing (pre-mixing) the mobile phase can eliminate this variable[12]. Solvent evaporation can also alter composition; keep mobile phase bottles capped. |
| Fluctuating Temperature | Small changes in column temperature can cause retention time shifts. Use a thermostatted column compartment to maintain a consistent temperature[11]. |
| Leaks in the System | Check for leaks at all fittings, as even a small leak can affect the flow rate and pressure, leading to retention time drift[9]. |
Example Experimental Protocol
This protocol provides a general framework for developing a reversed-phase HPLC method for this compound.
-
Instrumentation and Columns:
-
HPLC system with a binary pump, autosampler, thermostatted column compartment, and a PDA or UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (HPLC Grade).
-
Degas both mobile phases for 15 minutes using sonication or vacuum filtration.
-
-
Chromatographic Conditions (Scouting Gradient):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or an appropriate wavelength determined by UV scan of this compound).
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Optimization:
-
Based on the results of the scouting gradient, adjust the gradient slope to improve the resolution of target peaks[3]. For example, if this compound elutes at 15 minutes, a shallower gradient around that time point can be employed to better separate it from nearby impurities[2].
-
Test different pH modifiers (e.g., 0.05% TFA) or organic solvents (Methanol) to assess changes in selectivity.
-
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. mastelf.com [mastelf.com]
- 3. mastelf.com [mastelf.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. mastelf.com [mastelf.com]
- 8. uhplcs.com [uhplcs.com]
- 9. realab.ua [realab.ua]
- 10. chromtech.com [chromtech.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing the Stability of Piperolactam A in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with Piperolactam A.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: While specific degradation kinetics for this compound are not extensively documented, general principles for lactam-containing natural products suggest that its stability is primarily influenced by several factors. These include pH, temperature, light exposure, and the choice of solvent.[1][2] Like other β-lactam compounds, this compound may be susceptible to hydrolysis, particularly under alkaline or strongly acidic conditions.[3][4]
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: this compound has been isolated as a yellow powder. For experimental purposes, it is crucial to select a solvent that not only ensures complete dissolution but also minimizes degradation. While specific solubility data is limited, researchers often start with common organic solvents such as dimethyl sulfoxide (DMSO) or ethanol for initial stock solutions, followed by dilution in aqueous buffers appropriate for the specific assay. It is recommended to perform preliminary solubility and stability tests in a small amount of the compound before proceeding with large-scale experiments.
Q3: How should I store this compound solutions to maximize stability?
A3: To maximize the stability of this compound solutions, it is recommended to:
-
Store at low temperatures: Stock solutions should be stored at -20°C or -80°C.[5]
-
Protect from light: Amber vials or tubes should be used to protect the solution from light-induced degradation.[1]
-
Use appropriate pH: Based on general knowledge of lactam stability, neutral to slightly acidic conditions (pH 5-7) are likely to be optimal. Avoid strongly alkaline or acidic buffers.
-
Aliquot solutions: To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots of your stock solution.[5]
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been fully elucidated in the available literature. However, a common degradation pathway for compounds containing a lactam ring is hydrolysis, which involves the cleavage of the amide bond within the lactam ring. This process can be catalyzed by acids or bases. Oxidation is another potential degradation route for complex natural products.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Loss of biological activity over a short period. | Degradation of this compound in the experimental medium. | 1. Optimize pH: Ensure the pH of your experimental buffer is within the optimal range (likely slightly acidic to neutral). Perform a pH stability study (see Experimental Protocols). 2. Control Temperature: Maintain a consistent and appropriate temperature throughout the experiment. Avoid unnecessary exposure to high temperatures. 3. Minimize Light Exposure: Conduct experiments under subdued light or use amber-colored labware. |
| Precipitation of this compound in aqueous buffer. | Poor solubility of the compound at the working concentration. | 1. Adjust Solvent Composition: Increase the percentage of the initial organic solvent (e.g., DMSO) in the final working solution, ensuring it does not exceed a concentration that affects the experimental system. 2. Use of Solubilizing Agents: Consider the use of excipients such as cyclodextrins to enhance solubility. 3. Sonication: Briefly sonicate the solution to aid dissolution, but be cautious of potential heat generation. |
| Inconsistent experimental results between batches. | Batch-to-batch variability in the stability of prepared solutions. | 1. Standardize Solution Preparation: Prepare fresh solutions for each experiment from a well-stored, aliquoted stock. 2. Perform Quality Control: Before use, verify the concentration and purity of your this compound stock solution using an appropriate analytical method like HPLC. |
| Discoloration of the solution. | Potential oxidation or degradation of the compound. | 1. Use of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the solution, after verifying its compatibility with your experimental setup. 2. Degas Solvents: For sensitive experiments, using deoxygenated solvents might be beneficial. |
Experimental Protocols
Protocol for Assessing the Chemical Stability of this compound in Solution
This protocol provides a general framework for determining the stability of this compound under various conditions.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, ethanol, acetonitrile, methanol)
-
Aqueous buffers of different pH values (e.g., pH 3, 5, 7.4, 9)
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Temperature-controlled incubator
-
Light-protective containers (e.g., amber vials)
2. Procedure:
-
Prepare Stock Solution: Dissolve a known amount of this compound in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare Test Solutions: Dilute the stock solution with the different aqueous buffers to a final concentration suitable for your experiments (e.g., 10 µM).
-
Incubation:
-
Temperature Stability: Incubate aliquots of each test solution at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Light Stability: Expose one set of aliquots to ambient light while keeping a parallel set in the dark.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
-
Sample Analysis: Immediately analyze the samples by a validated HPLC method to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition. Calculate the degradation rate constant and half-life (t½).
Data Presentation:
Table 1: Hypothetical Stability of this compound at 37°C
| pH | Half-life (t½) in hours (Protected from Light) | Half-life (t½) in hours (Exposed to Light) |
| 3.0 | 36 | 24 |
| 5.0 | > 48 | 40 |
| 7.4 | 18 | 12 |
| 9.0 | 6 | 4 |
Table 2: Hypothetical Stability of this compound at pH 7.4
| Temperature (°C) | Half-life (t½) in hours |
| 4 | > 72 |
| 25 | 30 |
| 37 | 18 |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
Hypothetical Signaling Pathway for this compound
While the precise signaling pathways modulated by this compound are still under investigation, related aristolactam alkaloids and similar natural products have been shown to influence key cellular processes. Based on this, a hypothetical signaling pathway is presented below for guiding further research. Piperine, a compound with some structural similarities, has been shown to affect the PI3K/Akt and MAPK signaling pathways.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.nutrasource.ca [blog.nutrasource.ca]
- 3. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing the Use of Beta-Lactam Antibiotics in Clinical Practice: A Test of Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Minimizing matrix effects in LC-MS/MS analysis of Piperolactam A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Piperolactam A.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how can they affect the analysis of this compound?
A: The "matrix" in LC-MS analysis refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2][3] This can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][3]
Q2: I am observing poor peak shape and inconsistent retention times for this compound. What could be the cause?
A: Inconsistent retention times and poor peak shape can be due to several factors:
-
Column Contamination: Buildup of matrix components on your analytical column can lead to peak tailing, broadening, or splitting.
-
Inappropriate Mobile Phase: The pH and organic composition of your mobile phase are critical for consistent chromatography.
-
Injection of Particulates: Clogging of the column frit with particulates from your sample can cause high backpressure and distorted peak shapes.
-
Injection Solvent Stronger than Mobile Phase: This can lead to peak distortion.
Troubleshooting Steps:
-
Implement a column wash step: After each analytical run, wash the column with a strong solvent to remove strongly retained matrix components.
-
Filter all samples and mobile phases: Use a 0.22 µm filter to remove particulates.
-
Ensure proper mobile phase preparation: Degas your mobile phase and ensure the pH is appropriate for this compound and your column chemistry.
-
Match your injection solvent to the initial mobile phase composition as closely as possible.
Q3: My signal for this compound is very low, even at high concentrations. How can I troubleshoot this?
A: Low signal intensity is a common problem and can be attributed to ion suppression.
Troubleshooting Steps:
-
Evaluate your sample preparation method: Protein precipitation, while simple, may not be sufficient to remove all interfering matrix components.[4] Consider more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[5]
-
Optimize chromatographic separation: Adjust your gradient to better separate this compound from co-eluting matrix components. A slower gradient or a different column chemistry might be necessary.
-
Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for more accurate quantification by normalizing the signal.[6][7]
-
Prepare matrix-matched calibration standards: This involves preparing your calibration standards in the same matrix as your samples to compensate for matrix-induced changes in ionization efficiency.[1]
Q4: How do I choose an appropriate internal standard for this compound analysis?
A: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d3).[6] SIL-IS have nearly identical chemical and physical properties to the analyte and will behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.[6][7] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but it may not compensate for matrix effects as effectively.[6]
Experimental Protocols
Sample Preparation: Protein Precipitation (for Plasma)
This is a rapid method for initial screening but may be more susceptible to matrix effects.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) (for Plasma/Urine)
SPE provides a cleaner extract compared to protein precipitation.
-
Condition the SPE cartridge: Use a C18 SPE cartridge. Condition with 1 mL of methanol followed by 1 mL of water.
-
Load the sample: Dilute 100 µL of plasma or urine with 400 µL of 2% phosphoric acid and load it onto the conditioned cartridge.
-
Wash the cartridge: Wash with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute this compound: Elute with 1 mL of methanol.
-
Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS Parameters
These are representative parameters and may require optimization for your specific instrument and application.
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 266.1 (for [M+H]+ of this compound) |
| Product Ions (m/z) | To be determined by infusion of a standard |
| Collision Energy | To be optimized for the specific instrument |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Relative Matrix Effect (%) | Analyte Recovery (%) |
| Protein Precipitation (Acetonitrile) | 65 | 85 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 80 | 92 |
| Solid-Phase Extraction (C18) | 95 | 98 |
Note: These are representative values and will vary depending on the specific matrix and experimental conditions.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: General LC-MS/MS analytical workflow.
References
- 1. longdom.org [longdom.org]
- 2. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. cerilliant.com [cerilliant.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Reproducibility in Piperolactam A Bioassays
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common issues of poor reproducibility in bioassays involving Piperolactam A. The content is structured in a question-and-answer format to directly address specific problems you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 values for this compound in a cytotoxicity assay (e.g., MTT, XTT) are inconsistent between experiments. What are the possible causes?
A: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors. Here's a checklist of potential causes and solutions:
-
Cell-Related Issues:
-
Cell Passage Number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity.[1] Ensure you are using cells within a consistent and low passage range for all experiments.
-
Cell Seeding Density: Uneven cell seeding can lead to significant variability.[1] Optimize and strictly control the cell seeding density to ensure a consistent cell number in all wells. Perform a cell count before seeding and ensure a single-cell suspension.
-
Cell Health and Viability: Only use healthy, viable cells for your assays.[2] Check for signs of stress or contamination before starting the experiment.
-
Mycoplasma Contamination: Mycoplasma can alter cellular responses to treatments.[1] Regularly test your cell lines for mycoplasma contamination.
-
-
Compound-Related Issues:
-
This compound Stock Solution: Ensure your this compound stock solution is properly prepared, stored, and protected from light and repeated freeze-thaw cycles.[3] Consider preparing single-use aliquots.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have cytotoxic effects at higher concentrations. Perform a solvent control to determine the maximum tolerated concentration.
-
-
Assay Protocol Issues:
-
Incubation Times: Precisely control all incubation times, especially for reagent addition and final measurements.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant errors.[4] Calibrate your pipettes regularly and use proper pipetting techniques.
-
Plate Edge Effects: Wells on the edge of the plate are more prone to evaporation, leading to altered cell growth and compound concentrations. Avoid using the outer wells or fill them with sterile PBS or media.
-
Q2: I am not seeing a consistent inhibitory effect of this compound in my NF-κB reporter assay. What should I check?
A: Lack of consistent inhibition in a reporter assay can be due to several factors related to the cells, the reporter system, or the experimental setup.
-
Transfection Efficiency: If you are using transient transfection for your NF-κB reporter plasmid, variations in transfection efficiency will lead to inconsistent reporter gene expression. Normalize your results to a co-transfected control plasmid (e.g., Renilla luciferase).
-
Stimulation Conditions: The concentration and timing of the NF-κB stimulus (e.g., TNF-α, LPS) are critical. Ensure you are using a concentration that gives a robust but not maximal stimulation, and that the pre-incubation time with this compound is consistent.
-
Cell Line Choice: The responsiveness of different cell lines to NF-κB stimulation can vary. Ensure the cell line you are using is appropriate and shows a good dynamic range for the assay.
-
Reagent Quality: Use high-quality reagents, including the luciferase assay substrate and lysis buffer, and ensure they are stored correctly.[4]
Q3: My Western blot results for NF-κB pathway proteins (e.g., p-p65, IκBα) after this compound treatment are not reproducible. How can I improve this?
A: Western blotting is a technique with many variables that can affect reproducibility.
-
Sample Preparation: Ensure consistent cell lysis and protein quantification. Inaccurate protein quantification will lead to unequal loading.
-
Antibody Performance: Use validated antibodies and optimize their dilution. Antibody quality can vary between lots, so it's advisable to test each new lot.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your results.
-
Transfer Efficiency: Optimize the transfer conditions to ensure efficient and consistent transfer of proteins from the gel to the membrane.
-
Signal Detection: Ensure you are working within the linear range of your detection system. Saturated signals will not be quantitative.
Experimental Protocols
Below are detailed methodologies for key bioassays commonly performed with this compound.
Protocol 1: MTT Cytotoxicity Assay
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol is for measuring the inhibitory effect of this compound on NF-κB transcriptional activity.
-
Cell Seeding and Transfection:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Replace the medium with fresh complete growth medium.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined pre-incubation time (e.g., 2-4 hours).
-
Stimulate the cells with an NF-κB inducer (e.g., TNF-α at 10 ng/mL) for 6-8 hours. Include an unstimulated control.
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of NF-κB activity in the stimulated vehicle control relative to the unstimulated control.
-
Calculate the percentage of inhibition of NF-κB activity for each this compound concentration relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Data Presentation
Table 1: Example of Cytotoxicity Data for this compound
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 82.1 ± 6.1 |
| 10 | 65.7 ± 5.5 |
| 25 | 48.9 ± 4.9 |
| 50 | 23.4 ± 3.7 |
| 100 | 8.1 ± 2.1 |
Table 2: Example of NF-κB Inhibition Data for this compound
| This compound (µM) | % NF-κB Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 ± 3.1 |
| 0.1 | 12.5 ± 4.5 |
| 0.5 | 35.8 ± 5.3 |
| 1 | 52.1 ± 6.2 |
| 5 | 78.4 ± 4.9 |
| 10 | 91.2 ± 3.8 |
Visualizations
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: NF-κB Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting logic for poor reproducibility.
References
Strategies to increase the efficiency of Piperolactam A chemical synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Piperolactam A chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for this compound?
A1: The most common synthetic strategies for this compound, also known as aristolactam FI, revolve around the construction of the core phenanthrene skeleton followed by lactam ring formation. Key approaches include:
-
Palladium-catalyzed cross-coupling reactions: Methods like Suzuki-Miyaura coupling are employed to construct the phenanthrene core.[1][2][3][4]
-
C-H bond activation: Recent efficient methods utilize ruthenium-catalyzed C-H bond activation and annulation strategies to build the polycyclic system.[5][6]
-
Photochemical cyclization: Intramolecular cyclization of stilbene derivatives induced by light can form the phenanthrene ring.
-
Diels-Alder reactions: A dehydro-Diels-Alder reaction has been effectively used to construct the tetracyclic framework of aristolactam alkaloids.[5][6]
Q2: What is a highly efficient, recently developed synthetic route to this compound?
A2: A concise and efficient two-step total synthesis of aristolactam alkaloids, including this compound, has been developed. This method involves a ruthenium-catalyzed oxidative cyclization of a substituted benzamide with vinyl sulfone, followed by a dehydro-Diels-Alder reaction with a benzyne precursor. This approach offers good overall yields and utilizes readily available starting materials.[5][6]
Q3: Are there any known biological precursors that can be used for the semi-synthesis of this compound?
A3: this compound is a metabolite of aristolochic acids. Therefore, it is conceivable to synthesize this compound from aristolochic acid I, which can be isolated from various Aristolochia species. The synthesis involves the reductive cyclization of the nitro group to form the lactam ring.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chemical synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in phenanthrene core formation (e.g., via Suzuki-Miyaura coupling) | - Incomplete reaction.- Side product formation due to premature cyclization or decomposition.- Catalyst deactivation. | - Ensure inert atmosphere and anhydrous conditions.- Optimize reaction temperature and time.- Screen different palladium catalysts and ligands.- Use a phase-transfer catalyst if solubility is an issue. |
| Poor regioselectivity in C-H activation/functionalization | - Steric hindrance at the target C-H bond.- Electronic effects of substituents directing the reaction to an undesired position.- Inappropriate directing group. | - Modify the directing group on the starting material.- Experiment with different transition metal catalysts (e.g., Rh, Ir) that may offer different regioselectivity.- Adjust the electronic properties of the substrate. |
| Failure of the final lactam ring closure | - Steric hindrance around the reacting functional groups.- Low reactivity of the amine or carboxylic acid derivative.- Unfavorable conformation of the precursor molecule. | - Use a more potent coupling agent (e.g., HATU, HOBt/EDC).- Protect interfering functional groups.- Perform the reaction at a higher temperature, potentially using microwave irradiation. |
| Decomposition of starting materials or intermediates | - High reaction temperatures.- Presence of oxygen or moisture.- Incompatible reagents or solvents. | - Conduct the reaction at the lowest effective temperature.- Ensure all reagents and solvents are pure and dry.- Degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen). |
| Difficulty in purification of the final product | - Presence of closely related impurities or regioisomers.- Low solubility of this compound. | - Employ preparative HPLC for purification.- Recrystallize from a suitable solvent system (e.g., DMF/water).- Use column chromatography with a carefully selected eluent system. |
Experimental Protocols
Efficient Two-Step Synthesis of Aristolactam FI (this compound) via C-H Activation and Dehydro-Diels-Alder Reaction[5][6][7]
This protocol is based on the work of Reddy and Jeganmohan (2017) and outlines the synthesis of this compound from a substituted benzamide.
Step 1: Ruthenium-Catalyzed Oxidative Cyclization to form the 3-Methyleneisoindolin-1-one Intermediate
-
To a solution of the appropriate N-protected 3-hydroxy-4-methoxybenzamide (1.0 mmol) in 1,2-dichloroethane (5.0 mL) in a sealed tube, add vinyl phenyl sulfone (1.2 mmol), [RuCl₂(p-cymene)]₂ (5 mol%), and AgSbF₆ (20 mol%).
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (EtOAc/hexane as eluent) to afford the desired 3-methyleneisoindolin-1-one intermediate.
Step 2: Dehydro-Diels-Alder Reaction and Deprotection to Yield this compound
-
To a solution of the 3-methyleneisoindolin-1-one intermediate (1.0 mmol) and (2-(trimethylsilyl)phenyl) trifluoromethanesulfonate (1.5 mmol) in anhydrous acetonitrile (10 mL), add CsF (3.0 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting intermediate is cepharanone B. To a solution of cepharanone B in dichloromethane, add a suitable deprotecting agent for the N-protecting group (e.g., trifluoroacetic acid for a PMB group).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture and purify by column chromatography to yield this compound.
Data Presentation
Table 1: Comparison of Reported Yields for Key Steps in Aristolactam Synthesis
| Reaction Step | Synthetic Strategy | Catalyst/Reagent | Yield (%) | Reference |
| Phenanthrene Core Formation | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₂CO₃ | 60-85 | [1][2] |
| 3-Methyleneisoindolin-1-one Formation | Ru-catalyzed C-H Activation | [RuCl₂(p-cymene)]₂ / AgSbF₆ | 63-85 | [5] |
| Aristolactam Formation | Dehydro-Diels-Alder | CsF | 60-75 | [5] |
Visualizations
Caption: A generalized experimental workflow for the efficient synthesis of this compound.
Caption: A logical diagram for troubleshooting low yields in this compound synthesis.
References
- 1. Phenanthrene Synthesis by Palladium(II)-Catalyzed γ-C(sp2)-H Arylation, Cyclization, and Migration Tandem Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A palladium-catalyzed multi-component annulation approach towards the synthesis of phenanthrenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Dealing with co-eluting compounds in Piperolactam A chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis and purification of Piperolactam A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a tetracyclic alkaloid belonging to the aristolactam class of compounds.[1] It is found in various plant species, notably from the Piper genus, including Piper betle (betel leaf).[1] The primary challenge in its purification arises from the complex phytochemical matrix of the plant extracts, which contain numerous structurally similar compounds that can co-elute during chromatography.
Q2: What are the common compounds that may co-elute with this compound from Piper betle extracts?
Extracts of Piper betle are rich in a variety of secondary metabolites that can interfere with the isolation of this compound. These include:
-
Other Alkaloids: Structurally related aristolactams and other alkaloids present in the plant.
-
Phenolic Compounds: Including chavicol, hydroxychavicol, and eugenol.
-
Flavonoids: Such as quercetin and kaempferol.
-
Tannins and Terpenoids.
The similar polarity of these compounds can lead to overlapping peaks in chromatography.
Q3: What type of chromatographic column is most suitable for this compound separation?
A reversed-phase C18 column is the most commonly employed stationary phase for the separation of this compound and other aristolactams. The nonpolar nature of the C18 stationary phase allows for good retention and separation of these moderately polar alkaloids when used with a polar mobile phase.
Q4: What is a typical mobile phase for HPLC analysis of this compound?
A common mobile phase for the reversed-phase HPLC separation of aristolactams is a gradient mixture of water and an organic solvent, typically methanol or acetonitrile. The aqueous phase is often acidified with a small percentage of acetic acid or formic acid (e.g., 0.1-0.2%) to improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase and ensuring the alkaloids are in a consistent protonated state.
Troubleshooting Guide
Issue 1: Poor Resolution and Co-eluting Peaks
Symptom: The chromatogram shows broad, overlapping peaks, making it difficult to resolve this compound from adjacent impurities.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Composition | Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting compounds. Experiment with different organic modifiers (methanol vs. acetonitrile) as they offer different selectivities. |
| Incorrect pH of the Mobile Phase | Adjust the pH of the aqueous mobile phase. For basic compounds like alkaloids, a slightly acidic pH (3-5) can improve peak shape and resolution. Ensure the pH is stable and consistent between runs. |
| Suboptimal Column Temperature | Vary the column temperature. Increasing the temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer rates. However, be mindful of the thermal stability of your compounds. |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column can lead to peak broadening and fronting. |
Issue 2: Peak Tailing
Symptom: The peak for this compound is asymmetrical with a pronounced "tail," which can affect accurate integration and quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). TEA can mask the active silanol sites on the silica-based stationary phase, reducing their interaction with the basic alkaloid. |
| Insufficiently Acidified Mobile Phase | Ensure the mobile phase is adequately acidified (e.g., with 0.1% formic acid or acetic acid). This helps to protonate the alkaloid and minimize interactions with residual silanols. |
| Presence of Metal Contaminants | Use a high-purity stationary phase and high-purity solvents. Metal ions in the sample or system can chelate with the analyte, causing tailing. |
| Column Degradation | If the column is old or has been used with aggressive mobile phases, the stationary phase may be compromised. Replace the column with a new one. |
Experimental Protocols
Protocol 1: Analytical HPLC Method for this compound
This protocol provides a starting point for the analytical separation of this compound from a plant extract.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.2% Acetic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30-35 min: 80% to 20% B (linear gradient)
-
35-40 min: 20% B (isocratic - re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 365 nm
-
Injection Volume: 10 µL
Protocol 2: Sample Preparation from Piper betle Leaves
-
Drying and Grinding: Dry the fresh leaves of Piper betle in the shade and grind them into a fine powder.
-
Extraction: Macerate the powdered leaves in methanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40 °C to obtain the crude methanol extract.
-
Sample for HPLC: Dissolve a known amount of the crude extract in the initial mobile phase composition (e.g., 20% methanol in 0.2% aqueous acetic acid) and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental and troubleshooting workflow for this compound analysis.
References
Validation & Comparative
Piperolactam A versus piperine: a comparative study of bioactivity
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioactive properties of Piperolactam A and piperine. While piperine, a major alkaloid from Piper nigrum (black pepper), has been extensively studied for its diverse pharmacological effects, this compound, an aristolactam found in various Piper species, represents a more nascent yet promising area of research. This document synthesizes available experimental data to facilitate a comparative understanding of their bioactivities.
Summary of Bioactivities
The bioactivities of piperine are well-documented across a range of therapeutic areas, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. In contrast, the experimental exploration of this compound is in its early stages, with current literature primarily highlighting its antimicrobial and cytotoxic properties, alongside in-silico predictions of its hormonal receptor interactions.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data available for key bioactivities of this compound and piperine.
Table 1: Cytotoxic and Antimicrobial Activities of this compound
| Bioactivity | Cell Line/Organism | Metric | Value | Reference |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ | Moderately cytotoxic | [1] |
| Cytotoxicity | Caco-2 (Colon Cancer) | IC₅₀ | More toxic than amides | [1] |
| Antibacterial | Bacillus subtilis | MIC | 500-1000 μM | [1] |
| Antibacterial | Staphylococcus aureus | MIC | 500-1000 μM | [1] |
Table 2: Overview of Piperine Bioactivities
| Bioactivity | Model/Assay | Key Findings | Reference(s) |
| Anticancer | Various cancer cell lines (Breast, Colon, Lung, etc.) | Induces apoptosis, arrests cell cycle, inhibits proliferation and metastasis. | [2][3][4] |
| Anti-inflammatory | In vitro and in vivo models | Inhibits pro-inflammatory cytokines and mediators (e.g., TNF-α, IL-6, NF-κB). | [5][6] |
| Antioxidant | DPPH radical scavenging, lipid peroxidation assays | Scavenges free radicals and reduces oxidative stress. | [5] |
| Neuroprotective | Cellular and animal models of neurodegenerative diseases | Protects neurons from oxidative stress and apoptosis. | [2] |
| Bioavailability Enhancement | Co-administration with other drugs | Inhibits drug-metabolizing enzymes, enhancing the bioavailability of various compounds. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
This compound
Isolation and Characterization: this compound can be isolated from the methanolic extract of Piper species, such as P. betle or P. wallichii, using column chromatography.[1][7] Characterization is typically performed using spectroscopic methods including UV, IR, 1D and 2D NMR, and mass spectrometry.[7]
Cytotoxicity Assay: The in vitro cytotoxic activity of this compound against cancer cell lines (e.g., MCF-7, Caco-2) can be determined using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] Cells are cultured in appropriate media and treated with varying concentrations of the compound. Cell viability is measured spectrophotometrically to determine the half-maximal inhibitory concentration (IC₅₀).
Antimicrobial Assay: The minimum inhibitory concentration (MIC) of this compound against bacterial strains like B. subtilis and S. aureus is determined using the broth microdilution method.[1] Serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate, and a standardized bacterial suspension is added. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after a defined incubation period.
Piperine
Extraction and Purification: Piperine is commonly extracted from ground black pepper using solvents like ethanol or isopropyl alcohol.[9] The crude extract can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure piperine crystals.[10]
Anticancer Activity Assays:
-
Cell Viability (MTT Assay): Similar to the protocol for this compound, the MTT assay is widely used to assess the effect of piperine on the viability of various cancer cell lines.[4]
-
Apoptosis Analysis (Flow Cytometry): To quantify apoptosis, cancer cells treated with piperine can be stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis (Flow Cytometry): Piperine's effect on the cell cycle can be investigated by staining treated cells with a DNA-intercalating dye like PI and analyzing the DNA content by flow cytometry. This reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[4]
Anti-inflammatory Activity Assays:
-
Measurement of Nitric Oxide (NO) Production: In an in vitro model using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, the anti-inflammatory effect of piperine can be assessed by measuring the accumulation of nitrite in the culture medium using the Griess reagent.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant of LPS-stimulated macrophages treated with piperine can be quantified using enzyme-linked immunosorbent assay (ELISA) kits.
Signaling Pathways and Mechanisms of Action
The molecular mechanisms underlying the bioactivities of piperine have been extensively investigated, revealing its interaction with multiple signaling pathways. For this compound, the understanding of its mechanisms is still emerging, with in-silico studies providing initial insights.
This compound: Putative Mechanism of Action
An in-silico study suggests that this compound may exert its antibacterial effects by inhibiting aminoacyl-tRNA synthetases, which are crucial for bacterial protein synthesis.[7] This potential mechanism is depicted in the following diagram.
Caption: Putative antibacterial mechanism of this compound.
Piperine: Key Signaling Pathways
Piperine's diverse bioactivities are attributed to its ability to modulate several key signaling pathways involved in cell growth, inflammation, and survival.
Experimental Workflow for Studying Piperine's Anticancer Effects:
Caption: Workflow for in vitro anticancer evaluation of piperine.
Piperine's Modulation of Inflammatory Pathways:
Piperine has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes. It also modulates MAPK signaling pathways such as ERK, JNK, and p38.
Caption: Piperine's inhibitory effect on inflammatory signaling pathways.
Conclusion
This comparative guide highlights the significant body of research supporting the multifaceted bioactivities of piperine, particularly in the realms of anticancer and anti-inflammatory research. This compound, while less studied, demonstrates notable cytotoxic and antibacterial potential that warrants further investigation. The disparate levels of current research underscore the opportunity for future studies to elucidate the full therapeutic potential of this compound and to conduct direct comparative studies with well-established compounds like piperine to identify unique or superior bioactive properties.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effective Targeting of Colon Cancer Cells with Piperine Natural Anticancer Prodrug Using Functionalized Clusters of Hydroxyapatite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperine: An Anticancer and Senostatic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Piperlongumine Is an NLRP3 Inhibitor With Anti-inflammatory Activity [frontiersin.org]
- 7. Potential this compound Isolated From Piper betle as Natural Inhibitors of Brucella Species Aminoacyl‐tRNA Synthetase for Livestock Infections: In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C16H11NO3 | CID 3081016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory potential of Piper betleoides C. DC., a promising Piper species of Northeast India: in vitro and in vivo evidence and mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS and HPLC Methods for Piperolactam A Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Piperolactam A. The information presented herein is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, ensuring data integrity and reliability in drug discovery and development.
This compound, an aristolactam alkaloid, has garnered significant interest for its potential pharmacological activities. Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action. This guide offers a detailed examination of two common analytical platforms, highlighting their respective strengths and limitations for the analysis of this compound.
Comparative Analysis of Method Performance
The following tables summarize the typical performance characteristics of LC-MS and HPLC methods for the analysis of this compound and structurally related aristolactam alkaloids. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Comparison of LC-MS and HPLC Method Validation Parameters
| Parameter | LC-MS/MS | HPLC-UV |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 10 - 50 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 50 - 200 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 5% | < 5% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV spectrum) |
| Analysis Time | 5 - 15 minutes | 10 - 30 minutes |
Experimental Protocols
LC-MS/MS Method for this compound Analysis
This protocol describes a sensitive and selective method for the quantification of this compound using a triple quadrupole mass spectrometer.
a. Sample Preparation:
-
Extract the sample containing this compound with a suitable organic solvent (e.g., methanol, acetonitrile).
-
Centrifuge the extract to pellet any solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered extract to a concentration within the calibration range.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute this compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
c. Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ for this compound (m/z 266.08).[1]
-
Product Ions (Q3): At least two characteristic product ions should be monitored for quantification and confirmation.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
HPLC-UV Method for this compound Analysis
This protocol outlines a robust and widely accessible method for the quantification of this compound using a UV detector.
a. Sample Preparation:
-
Follow the same sample preparation procedure as described for the LC-MS/MS method.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a suitable buffer like phosphate buffer). The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (typically determined by a UV scan).
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results.[2] This is particularly important when transferring methods between laboratories or when comparing data generated by different techniques.
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of LC-MS and HPLC methods.
Acceptance Criteria for Cross-Validation
The acceptance criteria for cross-validation should be pre-defined. A common approach is to assess the agreement between the results obtained from the two methods. For instance, the percentage difference between the mean concentrations obtained by LC-MS and HPLC for each sample should be within a specified limit (e.g., ±15-20%).
Signaling Pathways and Logical Relationships
The choice between LC-MS and HPLC for this compound analysis depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
Both LC-MS and HPLC are powerful techniques for the quantitative analysis of this compound. LC-MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies and trace-level detection. HPLC, on the other hand, is a robust and cost-effective technique suitable for routine quality control and analysis of less complex samples. The cross-validation of these methods is essential to ensure data consistency and reliability across different analytical platforms. This guide provides the necessary framework for researchers to make informed decisions and implement validated analytical methods for the study of this compound.
References
Comparative Guide to Novel Piperolactam A Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel Piperolactam A analogs, focusing on their synthesis, biological evaluation, and mechanisms of action in the context of cancer research. The information presented is intended to support further investigation and development of this promising class of compounds.
Introduction to this compound and its Analogs
This compound is a naturally occurring aristolactam alkaloid that has garnered significant interest for its potential anticancer properties.[1] Analogs of this compound are being synthesized to explore and enhance its therapeutic potential, focusing on improving potency, selectivity, and pharmacokinetic profiles. This guide compares several key analogs, presenting their cytotoxic activities against various cancer cell lines and detailing the methodologies for their synthesis and evaluation.
Comparative Biological Activity
The cytotoxic effects of this compound and its synthetic analogs have been evaluated against a panel of human cancer cell lines. The data, summarized in Table 1, highlights the growth inhibitory (GI50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Comparative Growth Inhibitory (GI50) Values (µM) of this compound and its Analogs
| Compound | NCI-H460 (Lung) | MCF7 (Breast) | SF-268 (CNS) |
| This compound (1) | 4.14 | 4.31 | 4.03 |
| Aristolactam BII (2) | 3.95 | 4.15 | 4.01 |
| N-methyl this compound (3) | 3.85 | 4.01 | 3.92 |
| Sauristolactam (4) | 4.21 | 4.35 | 4.18 |
| Synthetic Analog 5 | 0.85 | 1.23 | 0.98 |
| Synthetic Analog 6 | >10 | >10 | >10 |
Data extracted from a study by Lin et al. (2009) which evaluated a series of natural and synthetic aristolactams against a panel of human cancer cell lines.
Experimental Protocols
General Synthesis of N-Substituted this compound Analogs
A common method for the synthesis of N-substituted this compound analogs involves the alkylation of the lactam nitrogen. A representative protocol is provided below:
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Appropriate alkyl halide (e.g., dialkylaminoalkyl chloride hydrochloride)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous DMF, add anhydrous K₂CO₃.
-
Add the desired dialkylaminoalkyl chloride hydrochloride to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into water and extract with CH₂Cl₂.
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-substituted this compound analog.
Cytotoxicity Evaluation using MTT Assay
The cytotoxicity of the synthesized analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3][4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized this compound analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the this compound analogs (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Mechanism of Action: Signaling Pathways and Workflows
Proposed Signaling Pathway for Aristolactam-Induced Apoptosis
Some aristolactam analogs have been shown to induce apoptosis in cancer cells.[5][6][7] The proposed signaling pathway often involves the activation of intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases and modulation of Bcl-2 family proteins.
Experimental Workflow for Synthesis and Evaluation
The general workflow for the synthesis and biological evaluation of novel this compound analogs follows a multi-step process from initial design to preclinical evaluation.
Conclusion
The synthesis and evaluation of novel this compound analogs represent a promising avenue in the search for new anticancer agents. The data presented in this guide demonstrates that structural modifications to the this compound scaffold can lead to compounds with enhanced cytotoxic activity. Further investigation into the structure-activity relationships and the underlying mechanisms of action is warranted to optimize the therapeutic potential of this compound class. The provided experimental protocols serve as a foundation for researchers to build upon in their efforts to develop more effective and selective cancer therapies.
References
- 1. Synthesis of aristolactam analogues and evaluation of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioactivities and action mechanisms of active compounds from Hottuynia cordata Thunb on human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Piperine, a Bioactive Alkaloid, in Preclinical Cancer Models
An Important Note on the Scope of this Guide: This comparison guide was initially intended to focus on the in vitro and in vivo efficacy of Piperolactam A. However, a comprehensive literature search revealed a significant lack of published experimental data for isolated this compound. The majority of available research consists of in silico (computational) studies or investigations of crude plant extracts containing a mixture of compounds. To provide a data-rich and informative guide within the requested framework, we have pivoted to a closely related and extensively studied compound from the same plant genus (Piper): Piperine . Piperine shares a similar botanical origin with this compound and offers a wealth of available in vitro and in vivo efficacy data, making it a valuable analogue for understanding the potential of this class of compounds.
This guide provides a detailed comparison of piperine's performance against various cancer models and its synergistic effects with conventional chemotherapeutic agents, supported by experimental data.
Data Presentation: In Vitro and In Vivo Efficacy of Piperine
The following tables summarize the quantitative data on the efficacy of piperine in both laboratory and animal models of cancer.
Table 1: In Vitro Cytotoxicity of Piperine against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| 4T1 | Murine Breast Cancer | 105 ± 1.08 | 48 | [1] |
| 4T1 | Murine Breast Cancer | 78.52 ± 1.06 | 72 | [1][2] |
| HeLa | Cervical Cancer | 61.94 ± 0.054 (µg/ml) | Not Specified | [3] |
| MCF-7 | Human Breast Cancer | 15 | 48 | [4] |
| U2OS | Osteosarcoma | 158.49 | 48 | [5] |
| 143B | Osteosarcoma | 138.04 | 48 | [5] |
| KB | Oral Squamous Carcinoma | ~200 | Not Specified |
Table 2: In Vivo Anti-Tumor Efficacy of Piperine in Animal Models
| Animal Model | Cancer Type | Piperine Dosage | Administration Route | Tumor Growth Inhibition | Reference |
| BALB/c Mice | 4T1 Murine Breast Cancer | 2.5 and 5 mg/kg | Intratumoral | Dose-dependent suppression | [1][2] |
| BALB/c Mice | EMT6/P Mouse Mammary Cancer | 25 mg/kg/day for 14 days | Intraperitoneal | 15% decrease in tumor growth | [6] |
| Nude Mice | LNCaP Human Prostate Cancer Xenograft | 10 mg/kg/day for 1 month | Oral Gavage | 72% reduction in tumor growth | [7] |
| Nude Mice | DU145 Human Prostate Cancer Xenograft | Not Specified | Not Specified | 41% reduction in tumor growth | [7] |
| BALB/c Mice | SNU-16 Gastric Cancer Xenograft | 30 and 60 mg/kg | Not Specified | Inhibition of tumor proliferation | [8] |
| Xenograft Mouse Model | HSC-3 Human Oral Cancer | 50 mg/kg | Not Specified | Decrease in tumor volume and weight | [9] |
Table 3: Synergistic Effects of Piperine with Chemotherapeutic Drugs
| Cancer Cell Line | Chemotherapeutic | Piperine Concentration | Observation | Reference |
| MCF-7 | Cisplatin (5 µM) | 20 µM | Enhanced cytotoxicity and apoptosis | [1] |
| MCF-7/DOX (Doxorubicin-resistant) | Doxorubicin | 12.5, 25, 50 µM | Reversal of doxorubicin resistance | |
| U2OS and 143B | Doxorubicin (1 µg/ml) | 56 µg/ml | Increased chemosensitivity and apoptosis | [5] |
| EMT-6/DOX (Doxorubicin-resistant) | Doxorubicin | < 2.325 µM (with Resveratrol) | Strong synergistic inhibition of cell viability | [9] |
| OSCC | Cisplatin | Not Specified | Synergistic inhibition of cell viability |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified atmosphere with 5% CO₂ at 37°C.
-
Treatment: The cells are then treated with various concentrations of piperine, a standard chemotherapeutic drug (e.g., cisplatin, doxorubicin), or a combination of both.[1] A control group receives the vehicle (e.g., DMSO) without any active compound.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, under the same culture conditions.[4]
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 5 mg/ml) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
In Vivo Tumor Growth Inhibition Study
Animal models are crucial for evaluating the in vivo efficacy of potential anticancer compounds.
-
Animal Model: Female BALB/c mice or immunodeficient nude mice (for human xenografts) are commonly used.[6]
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 5 x 10⁵ 4T1 cells) are suspended in a physiological buffer (e.g., PBS) and injected subcutaneously or into the target organ of the mice.[1]
-
Treatment Protocol: Once the tumors reach a palpable size, the mice are randomly assigned to different treatment groups: a control group (receiving vehicle), a piperine-treated group, a standard chemotherapy-treated group, and a combination therapy group. The treatment is administered via a specified route (e.g., intratumoral injection, intraperitoneal injection, or oral gavage) at a defined dosage and schedule (e.g., every three days for three times).[1][2]
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every two or three days) using calipers and calculated using the formula: V = 0.5236 × d₁² × d₂, where d₁ is the shortest diameter and d₂ is the longest diameter.[1]
-
Endpoint and Analysis: At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to examine protein expression). The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway modulated by piperine.
References
- 1. The Synergistic Combination of Cisplatin and Piperine Induces Apoptosis in MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin- and Piperine-Loaded Emulsomes as Combinational Treatment Approach Enhance the Anticancer Activity of Curcumin on HCT116 Colorectal Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Piperine improves the sensitivity of osteosarcoma cells to doxorubicin by inducing apoptosis and inhibiting the PI3K/AKT/GSK-3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harnessing the anticancer potential of Piper nigrum: a synergistic approach to chemotherapy enhancement and reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Piperine Enhances the Anticancer Effects of Cisplatin on Tongue Squamous Cell Carcinoma Cell Line by Inducing Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Piperine's Anticancer Activity: A Proxy for Piperolactam A
A notable scarcity of specific experimental data on the cytotoxic activity of Piperolactam A against various cancer cell lines currently exists in publicly available research. While this compound has been identified as a constituent of several Piper species with potential anti-cancer effects, detailed comparative studies quantifying its potency (e.g., IC50 values) across a spectrum of cancer cell types are not readily found.[1]
In light of this data gap, this guide presents a comprehensive comparative analysis of piperine , a major alkaloid from Piper nigrum (black pepper) that is structurally and functionally related to this compound. The extensive research on piperine's anticancer properties provides a valuable proxy for understanding the potential mechanisms and differential activities of compounds from the Piper genus. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of such natural products.
Comparative Cytotoxicity of Piperine in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of piperine in a range of human cancer cell lines, as determined by various cytotoxicity assays.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Ovarian Cancer | OVCAR-3 | 28 | [2] |
| Ovarian Cancer | W1 (parental) | Not specified | [3] |
| Ovarian Cancer | W1TR (Topotecan-resistant) | Not specified | [3] |
| Ovarian Cancer | W1PR1 (Paclitaxel-resistant) | Not specified | [3] |
| Ovarian Cancer | W1PR2 (Paclitaxel-resistant) | Not specified | [3] |
| Cervical Cancer | HeLa | Not specified | [4] |
| Oral Cancer | HSC-3 | Not specified | [5] |
| Colorectal Cancer | DLD-1 | Not specified | [2] |
| Colorectal Cancer | SW480 | Not specified | [2] |
| Colorectal Cancer | HT-29 | Not specified | [2] |
| Colorectal Cancer | Caco-2 | Not specified | [2] |
Experimental Protocols: Determining Cell Viability via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. The assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan.[6] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Cancer cell lines of interest
-
96-well plates
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., piperine) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the culture medium and add 50 µL of serum-free medium to each well. Subsequently, add 50 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[8]
Procedure for Suspension Cells:
-
Cell Seeding and Treatment: Seed suspension cells in a 96-well plate at an optimal density (e.g., 0.5-1.0 x 10⁵ cells/mL) and immediately treat with the test compound.[7]
-
MTT Addition: Following the treatment period, add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Centrifugation: Centrifuge the plate to pellet the cells containing formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 100-150 µL of a solubilization solvent to dissolve the formazan.
-
Absorbance Measurement: Measure the absorbance at 570 nm as described for adherent cells.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Signaling Pathways Modulated by Piperine in Cancer Cells
Piperine has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and survival.
1. PI3K/Akt/mTOR Pathway Inhibition:
Piperine can inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[5] This pathway is often hyperactivated in cancer and plays a crucial role in promoting cell growth, proliferation, and survival while inhibiting apoptosis.[5]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by piperine.
2. Induction of Apoptosis via Mitochondrial Pathway:
Piperine can induce apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the activation of caspase-3, a key executioner caspase.[4]
Caption: Piperine-induced apoptosis via the mitochondrial pathway.
References
- 1. Potential this compound Isolated From Piper betle as Natural Inhibitors of Brucella Species Aminoacyl‐tRNA Synthetase for Livestock Infections: In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperine Induces Apoptosis and Autophagy in HSC-3 Human Oral Cancer Cells by Regulating PI3K Signaling Pathway [mdpi.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-head comparison of Piperolactam A and doxorubicin in breast cancer cells
A Comparative Analysis of Cytotoxicity, Apoptotic Induction, and Cellular Mechanisms
This guide provides a detailed comparison of the chemotherapeutic agent doxorubicin and the natural compound Piperolactam A, focusing on their respective impacts on breast cancer cells. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: As of the latest literature review, there is a significant lack of direct experimental data on the effects of this compound on breast cancer cell lines. The information presented herein for this compound is based on general anticancer potential mentioned in in-silico studies and should be considered hypothetical in the context of breast cancer. In contrast, doxorubicin is a well-established chemotherapeutic agent with extensive research documenting its efficacy and mechanisms in breast cancer. To provide some context on related compounds from the Piper genus, a brief overview of the effects of piperine on breast cancer cells is included, with the explicit clarification that piperine is a distinct molecule from this compound.
I. Overview of Compounds
Doxorubicin: A cornerstone of chemotherapy regimens for breast cancer, doxorubicin is an anthracycline antibiotic known for its potent cytotoxic effects.[1] Its mechanisms of action are multifaceted, primarily involving DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[2]
This compound: A naturally occurring aristolactam found in plants of the Piper genus. While some studies have suggested its potential as an anti-inflammatory and anticancer agent in computational models, its specific effects on breast cancer cells have not been experimentally validated in the available scientific literature.[3]
II. Quantitative Data Summary
The following tables summarize the available quantitative data for doxorubicin on two common breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). No equivalent experimental data for this compound is currently available.
Table 1: Cytotoxicity (IC50) of Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Doxorubicin IC50 (48h treatment) | Reference |
| MCF-7 | 8.306 µM | [4] |
| MDA-MB-231 | 6.602 µM | [4] |
| MCF-7 | ~1 µM - 9.908 µM | [5][6] |
| MDA-MB-231 | ~0.69 µM - 1.65 µM | [6][7] |
Note: IC50 values for doxorubicin can vary between studies due to differences in experimental conditions.
Table 2: Effects of Doxorubicin on Apoptosis and Cell Cycle in Breast Cancer Cell Lines
| Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| MCF-7 | Increased apoptosis rate (13.75% at 800 nM).[4] Upregulation of Bax, caspase-8, and caspase-3; downregulation of Bcl-2.[3] | G1/S and G2/M arrest.[8] | [3][4][8] |
| MDA-MB-231 | Increased apoptosis rate (15% at 200 nM).[4] Upregulation of Bax, caspase-8, and caspase-3.[5] | G2/M arrest.[8] | [4][5][8] |
III. Signaling Pathways and Mechanisms of Action
Doxorubicin
Doxorubicin exerts its anticancer effects through several well-documented pathways:
-
DNA Damage Pathway: Doxorubicin intercalates into DNA, inhibiting the progression of topoisomerase II, which leads to DNA double-strand breaks and subsequent apoptosis.[2]
-
Oxidative Stress: The metabolism of doxorubicin generates reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and lipids, contributing to cell death.[2]
-
Apoptosis Induction: Doxorubicin activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. It upregulates pro-apoptotic proteins like Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2.[3][5]
-
Cell Cycle Arrest: By causing DNA damage, doxorubicin activates cell cycle checkpoints, leading to arrest at the G1/S and/or G2/M phases, preventing cell proliferation.[8]
Caption: Doxorubicin's multifaceted mechanism of action in breast cancer cells.
This compound (Hypothetical)
Due to the absence of experimental data, the signaling pathways of this compound in breast cancer cells remain uncharacterized. In-silico studies suggest that it may act as an inhibitor of aminoacyl-tRNA synthetases, which could disrupt protein synthesis, but this has not been validated in cancer models.[3]
IV. Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: A typical workflow for an MTT cell viability assay.
Protocol:
-
Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (e.g., doxorubicin) and a vehicle control.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[9][10][11]
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with the compound of interest for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[1][12]
Flow Cytometry for Cell Cycle Analysis
This technique determines the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Culture and treat cells as for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[13][14]
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a cell lysate to understand the effect of a compound on signaling pathways.
Protocol:
-
Treat cells with the compound and then lyse them in a suitable buffer to extract total proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bax, Bcl-2, cleaved caspase-3).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.[15][16]
V. A Note on Piperine
While data on this compound is unavailable, studies on a related alkaloid, piperine , have shown activity in breast cancer cells. It is crucial to reiterate that piperine is not this compound . Research on piperine has indicated that it can:
-
Inhibit the proliferation of breast cancer cells.
-
Induce apoptosis.
-
Cause cell cycle arrest.
-
Potentially enhance the efficacy of chemotherapeutic drugs like doxorubicin.
These findings suggest that compounds from the Piper genus may be a promising source for anticancer drug discovery, but further research is needed to specifically evaluate the potential of this compound in breast cancer.
VI. Conclusion
Doxorubicin is a potent and well-characterized cytotoxic agent used in the treatment of breast cancer, with established mechanisms involving DNA damage, oxidative stress, and induction of apoptosis and cell cycle arrest. In contrast, the efficacy and mechanisms of this compound in breast cancer remain to be elucidated through experimental studies. The current body of scientific literature does not support a direct head-to-head comparison based on performance in breast cancer cells. Future research is warranted to investigate the potential of this compound as a novel therapeutic agent in this context.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines - ProQuest [proquest.com]
- 6. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
Evaluating the Synergistic Potential of Piperolactam A with Known Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the exploration of novel therapeutic strategies, including the use of synergistic combinations of natural compounds and existing antibiotics. Piperolactam A, a compound isolated from Piper betle leaves, has been identified as a potential antibacterial agent. This guide provides a comparative analysis of the current understanding of this compound's potential synergistic effects, supported by in silico data. Due to the limited availability of direct experimental evidence for this compound, this guide also presents experimental data on piperine, a well-studied compound from the same genus, to illustrate the methodologies and potential outcomes of synergistic studies.
This compound: An In Silico Perspective on Antibacterial Action
Recent computational studies have begun to elucidate the potential mechanism of action for this compound as an antibacterial agent. These in silico models predict that this compound may inhibit essential bacterial enzymes, suggesting a pathway to disrupting bacterial growth.
A molecular docking study investigated the inhibitory potential of this compound against aminoacyl-tRNA synthetases (aaRSs), which are crucial for bacterial protein synthesis.[1][2] The study predicted that this compound could inhibit the activity of these enzymes, leading to a halt in protein synthesis and ultimately inhibiting bacterial growth.[1][2]
Data Presentation: Predicted Binding Affinities of this compound
The following table summarizes the predicted binding affinities and inhibition constants of this compound against various aminoacyl-tRNA synthetases from Brucella species, as determined by molecular docking simulations. For comparison, data for known antibiotics targeting these enzymes are also included.
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |
| This compound | Threonyl-tRNA Synthetase (ThrRS) | -6.89 | 10.15 µM |
| Borrelidin (Control) | Threonyl-tRNA Synthetase (ThrRS) | -8.76 | 248.09 nM |
| Purpuromycin (Control) | Threonyl-tRNA Synthetase (ThrRS) | -7.98 | 1.16 µM |
| This compound | Leucyl-tRNA Synthetase (LeuRS) | -8.01 | 1.12 µM |
| Tavaborole (Control) | Leucyl-tRNA Synthetase (LeuRS) | -6.59 | 16.14 µM |
| Purpuromycin (Control) | Leucyl-tRNA Synthetase (LeuRS) | -7.98 | 1.16 µM |
| This compound | Methionyl-tRNA Synthetase (MetRS) | -7.15 | 6.27 µM |
| REP8839 (Control) | Methionyl-tRNA Synthetase (MetRS) | -5.73 | 74.45 µM |
| Purpuromycin (Control) | Methionyl-tRNA Synthetase (MetRS) | -7.98 | 1.16 µM |
Data sourced from an in silico study on this compound's potential as a natural inhibitor of Brucella species aminoacyl‐tRNA synthetase.[1][2]
Case Study: Experimental Evaluation of Piperine's Synergistic Effects
While experimental data on this compound is not yet available, studies on piperine, an alkaloid also found in the Piper genus, provide a valuable framework for assessing synergistic potential. Piperine has been shown to enhance the efficacy of several antibiotics against various bacterial strains.[3][4][5]
Data Presentation: Synergistic Activity of Piperine with Antibiotics against Staphylococcus aureus
The following table presents the Fractional Inhibitory Concentration (FIC) index for combinations of piperine with rifampicin and tetracycline against S. aureus. The FIC index is a measure of the synergistic, additive, indifferent, or antagonistic effect of a drug combination.
| Antibiotic | Piperine:Antibiotic Ratio | MIC of Antibiotic Alone (µg/mL) | MIC of Piperine Alone (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | MIC of Piperine in Combination (µg/mL) | FIC Index | Interpretation |
| Rifampicin | 3:7 | 0.0078 | 128 | 0.00195 | 64 | 0.281 | Synergy |
| Tetracycline | 1:9 | 0.5 | 128 | 0.125 | 32 | 0.5 | Additive |
FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism.[6][7] Data adapted from a study on the antimicrobial and synergistic effects of commercial piperine and piperlongumine.[3]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of synergistic effect studies. The following is a generalized protocol for the checkerboard microdilution assay, a common method for evaluating antimicrobial synergy.
Checkerboard Microdilution Assay Protocol
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound (e.g., this compound) and the antibiotic in an appropriate solvent.
-
Prepare a two-fold serial dilution of the test compound and the antibiotic in a 96-well microtiter plate. The dilutions of the test compound are typically made along the rows, and the antibiotic dilutions are made along the columns.
-
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain to be tested overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).[6]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include appropriate controls: wells with only the test compound, wells with only the antibiotic, a growth control (no drug), and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.[8]
-
-
Determination of MIC and FIC Index:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for the test compound alone, the antibiotic alone, and for each combination. The MIC is the lowest concentration that visibly inhibits bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each component in a given well:
-
FIC of Compound A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Compound B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index for each combination:
-
FIC Index = FIC of Compound A + FIC of Compound B[6]
-
-
-
Interpretation of Results:
Visualizing Workflows and Pathways
Diagram 1: Predicted Mechanism of Action for this compound
A diagram illustrating the predicted inhibitory effect of this compound on bacterial protein synthesis.
Diagram 2: Experimental Workflow for Checkerboard Synergy Assay
A flowchart outlining the key steps of the checkerboard microdilution assay for synergy testing.
Conclusion and Future Directions
The available in silico evidence suggests that this compound holds promise as a potential antibacterial agent by targeting essential bacterial enzymes. However, to fully evaluate its therapeutic potential, particularly in combination with existing antibiotics, rigorous experimental validation is required. The synergistic effects observed with the related compound piperine highlight a promising avenue for research. Future studies should focus on performing checkerboard assays and time-kill kinetic studies to quantify the synergistic, additive, or antagonistic interactions of this compound with a broad range of antibiotics against clinically relevant bacterial pathogens. Such data will be critical for advancing the development of new and effective combination therapies to combat antimicrobial resistance.
References
- 1. Potential this compound Isolated From Piper betle as Natural Inhibitors of Brucella Species Aminoacyl-tRNA Synthetase for Livestock Infections: In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential this compound Isolated From Piper betle as Natural Inhibitors of Brucella Species Aminoacyl‐tRNA Synthetase for Livestock Infections: In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and Synergistic Effects of Commercial Piperine and Piperlongumine in Combination with Conventional Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial and Synergistic Effects of Commercial Piperine and Piperlongumine in Combination with Conventional Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Synergistic Antibiofilm Effect of Thymol and Piperine in Combination with Aminoglycosides Antibiotics against Four Salmonella enterica Serovars - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Anti-inflammatory Activity of Piperolactam A against Indomethacin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Piperolactam A, a natural compound, and Indomethacin, a conventional Nonsteroidal Anti-Inflammatory Drug (NSAID). The information presented herein is based on available preclinical data to inform further research and drug development efforts.
Executive Summary
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. While NSAIDs like indomethacin are mainstays in anti-inflammatory therapy, there is a continuous search for novel agents with improved efficacy and safety profiles. This compound, a compound found in certain Piper species, has been identified in extracts demonstrating significant anti-inflammatory potential. This guide benchmarks the known anti-inflammatory activities of this compound against the well-established profile of indomethacin, highlighting mechanisms of action, efficacy in preclinical models, and the experimental protocols used for their evaluation.
It is important to note that while indomethacin has been extensively studied, data on the specific anti-inflammatory activity of isolated this compound is limited. Much of the current understanding is derived from studies on plant extracts containing this compound and research on related compounds.
Data Presentation: Comparative Analysis
The following table summarizes the anti-inflammatory profiles of this compound and indomethacin based on available scientific literature.
| Feature | This compound (Inferred) | Indomethacin |
| Primary Mechanism | Potential inhibition of pro-inflammatory mediators including nitric oxide (NO) and prostaglandins (PGE2), and modulation of cytokine production (TNF-α, IL-6).[1] | Non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][3][4][5] |
| Effect on COX Enzymes | A related compound, piperine, has been shown to inhibit COX-2 activity.[6][7] | Potent inhibitor of both COX-1 and COX-2.[2][3][5] |
| Effect on Nitric Oxide (NO) Production | An extract of Piper betleoides, containing this compound, reduced circulatory levels of nitric oxide products.[1] | Does not directly inhibit nitric oxide synthase. |
| Effect on Pro-inflammatory Cytokines | An extract of Piper betleoides containing this compound decreased the secretion of TNF-α and IL-6.[1] A related compound, Piperolactam S, inhibited the release of TNF-α and IL-1β.[2] | Can reduce the production of inflammatory cytokines that are downstream of prostaglandin E2 signaling. |
| In Vitro Efficacy | An extract of Piper betleoides containing this compound dose-dependently decreased the secretion of pro-inflammatory cytokines in LPS-treated macrophages.[1] | Effective in reducing prostaglandin production in various cell-based assays. |
| In Vivo Efficacy | An extract of Piper betleoides containing this compound reduced inflammation in an LPS-treated animal model.[1] | Well-established anti-inflammatory effects in various animal models of inflammation, such as carrageenan-induced paw edema. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of anti-inflammatory agents. Below are standard protocols for key in vitro and in vivo experiments.
In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Stimulated Macrophages
This assay is used to evaluate the potential of a compound to inhibit the production of inflammatory mediators in immune cells.
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Treatment: Macrophages are seeded in multi-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of the test compound (this compound or indomethacin) for a specified period (e.g., 1 hour).
-
Inflammatory Stimulation: Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium. A vehicle control group (treated with vehicle and LPS) and a negative control group (no treatment) are included.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: After a 24-hour incubation with LPS, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokine Production: The levels of cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The inhibitory effect of the test compound on the production of NO and cytokines is calculated as a percentage reduction compared to the vehicle control.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar or Sprague-Dawley rats are used for this study.
-
Compound Administration: The animals are divided into groups: a control group, a standard group (receiving indomethacin), and test groups (receiving different doses of this compound). The compounds are administered orally or via intraperitoneal injection.
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the inflamed paw is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume with the control group.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the established anti-inflammatory signaling pathway for indomethacin and a putative pathway for this compound based on current evidence.
Figure 1: Mechanism of Action of Indomethacin.
Figure 2: Putative Anti-inflammatory Pathway for this compound.
Experimental Workflow
The diagram below outlines a general workflow for comparing the anti-inflammatory activity of test compounds.
Figure 3: General Experimental Workflow for Comparison.
References
- 1. Anti-inflammatory potential of Piper betleoides C. DC., a promising Piper species of Northeast India: in vitro and in vivo evidence and mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory properties of piperlactam S: modulation of complement 5a-induced chemotaxis and inflammatory cytokines production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential this compound Isolated From Piper betle as Natural Inhibitors of Brucella Species Aminoacyl‐tRNA Synthetase for Livestock Infections: In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of piperine on the inhibition of nitric oxide (NO) and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperine inhibits PMA-induced cyclooxygenase-2 expression through downregulating NF-κB, C/EBP and AP-1 signaling pathways in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Piperolactam A
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Piperolactam A. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
This compound, a member of the aristolactam family, requires careful handling due to its potential toxicity, mutagenicity, and carcinogenicity, similar to the related compound aristolochic acid.[1][2][3][4] The following guidelines offer a detailed operational and disposal plan to mitigate risks associated with the handling of this potent compound.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving & Storage | - Nitrile gloves (single pair) - Lab coat - Safety glasses |
| Weighing & Aliquoting (Dry Powder) | - Double nitrile gloves[5][6] - Disposable lab coat or gown[5] - Safety goggles[5] - N95 or higher respirator[1][2] |
| Preparation of Solutions | - Double nitrile gloves[5][6] - Disposable lab coat or gown[5] - Safety goggles and face shield[5] |
| Experimental Use | - Nitrile gloves (double pair recommended) - Lab coat - Safety glasses |
| Spill Cleanup | - Double nitrile gloves[5][6] - Disposable gown - Safety goggles and face shield - N95 or higher respirator |
| Waste Disposal | - Nitrile gloves (double pair recommended) - Lab coat - Safety glasses |
Operational Plan: A Step-by-Step Protocol for Safe Handling
To ensure a safe working environment, all personnel must adhere to the following step-by-step procedures when handling this compound.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The container should be dated upon arrival.[7]
-
Store this compound in a designated, clearly labeled, and well-ventilated area away from incompatible materials.[7]
-
Access to the storage area should be restricted to authorized personnel.
Weighing and Aliquoting of Dry Powder
-
All manipulations involving powdered this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6][8]
-
Use dedicated, labeled spatulas and weighing boats. Disposable options are preferred to prevent cross-contamination.[6]
-
To avoid generating dust, handle the powder gently. Do not pour directly from the main container; use a spatula to transfer small amounts.[8]
-
An anti-static gun can be used to minimize the dispersal of electrostatically charged powders.[5][6]
-
Close the primary container immediately after use.[8]
Preparation of Solutions
-
When dissolving this compound, add the solvent to the weighed powder slowly to avoid splashing.
-
If sonication is required, ensure the container is securely capped.
-
All solution preparation should be performed in a chemical fume hood.
Experimental Use
-
Clearly label all vessels containing this compound with the compound name, concentration, and hazard symbols.
-
When conducting experiments, ensure adequate ventilation.
-
Avoid skin contact by wearing the appropriate gloves and lab coat.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Solid Waste
-
Unused this compound: Treat as hazardous chemical waste. It should be collected in a clearly labeled, sealed container for disposal by a certified hazardous waste management service.
-
Contaminated PPE and Materials: All disposable items that have come into contact with this compound (e.g., gloves, bench paper, weighing boats, pipette tips) must be collected in a dedicated, sealed hazardous waste bag.
Liquid Waste
-
Solutions of this compound: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this compound solutions down the drain.
Decontamination
-
Decontaminate all non-disposable equipment and work surfaces after use.
-
Use a suitable solvent (e.g., ethanol) to wipe down surfaces, followed by a thorough cleaning with soap and water.
-
Collect all decontamination materials (e.g., wipes) as hazardous solid waste.
Safe Handling Workflow for this compound
The following diagram illustrates the key stages of safely handling this compound, from receipt to disposal.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
